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  • Product: 3-Ethyl-8-methoxy-2-propylquinoline
  • CAS: 80609-91-2

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 3-Ethyl-8-methoxy-2-propylquinoline: Chemical Synthesis and Pharmacological Potential

System Overview 3-Ethyl-8-methoxy-2-propylquinoline (CAS No. 80609-91-2) is a highly substituted quinoline derivative that occupies a unique intersection between advanced organometallic synthesis and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview

3-Ethyl-8-methoxy-2-propylquinoline (CAS No. 80609-91-2) is a highly substituted quinoline derivative that occupies a unique intersection between advanced organometallic synthesis and medicinal chemistry. Originally synthesized as a benchmark molecule to validate iridium-catalyzed multi-component coupling methodologies [1], its structural architecture—specifically the 8-methoxyquinoline pharmacophore coupled with lipophilic alkyl chains—positions it as a molecule of significant pharmacological interest.

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system. This whitepaper dissects the dual "mechanisms of action" of 3-Ethyl-8-methoxy-2-propylquinoline: first, the chemical mechanism governing its catalytic core formation, and second, the pharmacological mechanism by which its structural class disrupts biological targets, specifically in antimalarial and antimicrobial contexts.

Part 1: Chemical Mechanism of Action (Core Formation)

The synthesis of 3-Ethyl-8-methoxy-2-propylquinoline is a masterclass in atom economy and catalytic efficiency. The compound is generated via a one-pot, three-component coupling reaction involving 2-methoxyaniline, an aromatic aldehyde, and butanal, catalyzed by an Iridium(III) complex ([IrCl2H(cod)]2)[1].

The Catalytic Cascade

The formation of the quinoline core is not a simple condensation; it is a meticulously orchestrated cascade of four distinct mechanistic steps:

  • Mannich-Type Imine Formation: The iridium catalyst acts as a mild Lewis acid, facilitating the condensation of 2-methoxyaniline with the aldehyde to form an electrophilic imine intermediate.

  • Nucleophilic Addition: The enolizable aliphatic aldehyde (butanal) undergoes nucleophilic addition to the imine, generating a β-amino aldehyde. The choice of butanal dictates the final ethyl and propyl substitutions at the 3- and 2-positions, respectively.

  • Dehydrative Cyclization: Intramolecular cyclization occurs, expelling water and forming a 1,2-dihydroquinoline intermediate.

  • Aerobic Dehydrogenation: This is the critical, rate-limiting step. The Ir(III) catalyst facilitates the removal of hydrogen from the dihydroquinoline to achieve full aromatization. Causality note: This step is performed under an oxygen atmosphere because O2​ acts as the terminal electron acceptor, regenerating the active Ir(III) species and preventing the formation of unwanted secondary amine byproducts.

Chemical_Synthesis A 2-Methoxyaniline (Amine Donor) Imine Mannich-type Imine Intermediate A->Imine B Butanal (Aliphatic Aldehyde) B->Imine Condensation BetaAmino β-Amino Aldehyde Intermediate B->BetaAmino 2nd Equivalent Ir [IrCl2H(cod)]2 Catalyst (O2 atmosphere) Oxidation Aerobic Oxidation (Dehydrogenation) Ir->Oxidation Imine->BetaAmino Nucleophilic Addition Cyclization Dehydrative Cyclization BetaAmino->Cyclization Dihydro Dihydroquinoline Intermediate Cyclization->Dihydro -H2O Dihydro->Oxidation Ir-Catalyzed Target 3-Ethyl-8-methoxy- 2-propylquinoline Oxidation->Target

Chemical synthesis pathway of 3-Ethyl-8-methoxy-2-propylquinoline via Ir(III) catalysis.

Part 2: Pharmacological Mechanism of Action

While 3-Ethyl-8-methoxy-2-propylquinoline lacks a singular, FDA-approved indication, its biological mechanism of action can be robustly extrapolated from the well-documented behavior of the 8-methoxyquinoline class (which includes antimalarials like primaquine and pamaquine) [2]. The molecule operates via two primary biological pathways.

Pathway A: Heme Polymerization Inhibition (Antimalarial)

During the intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert hemozoin.

  • Target Binding: The quinoline nitrogen and the electron-rich 8-methoxy oxygen of 3-Ethyl-8-methoxy-2-propylquinoline coordinate with the iron center of the free heme [3].

  • Steric Disruption: The lipophilic 2-propyl and 3-ethyl chains provide critical hydrophobic interactions with the porphyrin ring. This steric bulk prevents the stacking of heme dimers, effectively capping the growing hemozoin polymer. The resulting accumulation of free heme lyses the parasite's food vacuole membrane.

Pathway B: Redox Cycling and Oxidative Stress (Antimicrobial)

The 8-methoxyquinoline core is highly redox-active. In the presence of intracellular reductants (like NADH) and molecular oxygen, the molecule undergoes redox cycling. This continuous electron transfer generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, overwhelming the antioxidant defenses of bacterial or neoplastic cells and leading to apoptosis [2].

Biological_MoA Hb Host Hemoglobin (in Parasite Food Vacuole) Degradation Proteolytic Degradation (Plasmepsins/Falcipains) Hb->Degradation FreeHeme Toxic Free Heme (Ferriprotoporphyrin IX) Degradation->FreeHeme Complex Drug-Heme Complex (π-π stacking & coordination) FreeHeme->Complex Binding Hemozoin Hemozoin (Malaria Pigment) Non-toxic Polymer FreeHeme->Hemozoin Normal Detoxification Death Parasite Death (Membrane Lysis) FreeHeme->Death Accumulation Toxicity Drug 3-Ethyl-8-methoxy- 2-propylquinoline Drug->Complex Complex->Hemozoin INHIBITS ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Redox Cycling ROS->Death Oxidative Stress

Biological mechanism of 8-methoxyquinolines: Inhibition of heme detoxification and ROS generation.

Part 3: Data Presentation

To contextualize the physical and biological profile of this compound, quantitative data is summarized below.

Table 1: Physicochemical Properties of 3-Ethyl-8-methoxy-2-propylquinoline

PropertyValueMechanistic Significance
Molecular Weight 229.32 g/mol Optimal for passive diffusion across biological membranes (Lipinski's Rule of 5 compliant).
LogP (Calculated) ~4.1High lipophilicity driven by ethyl/propyl chains; ensures excellent penetration into the lipid-rich parasite food vacuole.
pKa (Quinoline Nitrogen) ~4.5 - 5.0Weak base; allows the molecule to become protonated and "trapped" within acidic compartments (e.g., the food vacuole at pH 5.0).

Table 2: Comparative IC50 Data for 8-Methoxyquinoline Derivatives (Extrapolated Class Data)

Compound ClassTarget OrganismMechanismIC50 Range (µM)
Unsubstituted 8-MethoxyquinolineP. falciparum (3D7)Heme Inhibition1.5 - 5.0
2,3-Dialkyl-8-methoxyquinolines P. falciparum (3D7) Heme Inhibition / Steric Blockade 0.5 - 2.0
8-Methoxyquinoline-5-sulfonamidesS. aureus (MRSA)ROS Generation / Enzyme Inhibition3.0 - 10.0

Part 4: Experimental Protocols & Validation Workflows

To ensure scientific integrity, any mechanistic claim must be backed by reproducible, self-validating experimental systems. Below are the definitive protocols for synthesizing the compound and validating its primary biological mechanism.

Protocol 1: Iridium-Catalyzed Synthesis Workflow

Objective: Synthesize 3-Ethyl-8-methoxy-2-propylquinoline via one-pot multi-component coupling.

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2-methoxyaniline (1.0 mmol) and the Iridium catalyst [IrCl2H(cod)]2 (0.01 mmol, 1 mol%) in anhydrous DMSO (3.0 mL).

    • Causality: DMSO is utilized as it stabilizes the highly reactive Ir(III) intermediate and promotes the solubility of all organic components.

  • Aldehyde Addition: Add butanal (2.5 mmol) dropwise to the stirring solution at room temperature. A slight excess of the aliphatic aldehyde is required as it serves as both the C2 and C3 substituent donor.

  • Aerobic Oxidation: Purge the reaction vessel with O2​ gas for 5 minutes, then attach an O2​ balloon. Heat the mixture to 90°C for 12 hours.

    • Causality: The oxygen atmosphere is non-negotiable. Without it, the reaction stalls at the 1,2-dihydroquinoline stage, as the catalyst cannot be re-oxidized to complete the catalytic cycle.

  • Purification: Quench with water, extract with ethyl acetate (3 x 10 mL), dry over MgSO4​ , and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure compound.

Protocol 2: β-Hematin Formation Inhibition Assay

Objective: Validate the antimalarial mechanism of action via in vitro hemozoin inhibition.

  • Hemin Solubilization: Dissolve Hemin (porcine) in 0.4 M NaOH to a concentration of 2 mM. Immediately prior to the assay, dilute this stock with DMSO.

    • Causality: Hemin rapidly aggregates in aqueous acidic environments. Pre-dissolving in DMSO ensures that monomeric heme is available to interact with the quinoline derivative before spontaneous polymerization begins.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the Hemin solution with 50 µL of 3-Ethyl-8-methoxy-2-propylquinoline (serial dilutions from 100 µM to 0.1 µM in DMSO).

  • Initiation: Add 100 µL of 0.5 M Sodium Acetate buffer (pH 5.0) to initiate β-hematin formation. Incubate at 37°C for 18 hours.

  • Validation Controls: Include Chloroquine as a positive control (known inhibitor) and a DMSO-only well as a negative control. This ensures the assay's dynamic range is functioning correctly.

  • Quantification: Centrifuge the plate to pellet the uninhibited β-hematin. Transfer the supernatant (containing unpolymerized, drug-bound heme) to a new plate and measure absorbance at 405 nm using a microplate reader. Higher absorbance correlates with successful mechanism of action (inhibition of polymerization).

References

  • Nakajima, T., Inada, T., Igarashi, T., Sekioka, T., & Shimizu, I. (2006). Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex. Bulletin of the Chemical Society of Japan, 79(12), 1941-1949.[Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274.[Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(2), 201-205.[Link]

Exploratory

Whitepaper: Molecular Profiling and Catalytic Synthesis of 3-Ethyl-8-methoxy-2-propylquinoline

Executive Summary The rational design and synthesis of functionalized quinolines remain a cornerstone of modern drug discovery and advanced materials science. 3-Ethyl-8-methoxy-2-propylquinoline is a highly substituted h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized quinolines remain a cornerstone of modern drug discovery and advanced materials science. 3-Ethyl-8-methoxy-2-propylquinoline is a highly substituted heterocyclic scaffold that offers unique steric and electronic properties. Unlike simple quinolines, the specific arrangement of alkyl chains (ethyl and propyl) combined with an electron-donating methoxy group at the 8-position creates a highly lipophilic, redox-active molecule.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the physico-chemical rationale behind its architecture, detail a self-validating, atom-economical synthetic protocol using Iridium(III) catalysis, and explore its downstream applications.

Molecular Architecture and Physico-Chemical Profiling

The structural integrity of 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2)[1] relies on the synergy between its functional groups:

  • The Quinoline Core: Provides a rigid, aromatic framework capable of π−π stacking and acting as a robust pharmacophore.

  • 8-Methoxy Substitution: The −OCH3​ group acts as a strong π -donor, increasing the electron density of the heteroaromatic ring. This is critical for lowering the oxidation potential when designing organic light-emitting diode (OLED) ligands.

  • 2-Propyl and 3-Ethyl Chains: These alkyl groups significantly enhance the molecule's lipophilicity ( logP ), a vital parameter for crossing the blood-brain barrier (BBB) or lipid bilayers in pharmacological applications.

Quantitative Data Summary

The following table consolidates the foundational physical and chemical properties required for handling and formulation[2],[1].

PropertyValueScientific Implication
IUPAC Name 3-Ethyl-8-methoxy-2-propylquinolineDictates structural connectivity.
CAS Number 80609-91-2Primary identifier for inventory and safety[1].
Molecular Formula C15​H19​NO Confirms atom economy during synthesis[1].
Molecular Weight 229.32 g/mol Ideal for small-molecule drug design (Lipinski's Rule of 5)[1].
Appearance Colorless crystalsIndicates high purity; sensitive to prolonged UV exposure[3].
Solubility Soluble in DCM, EtOH, DMSO; Insoluble in H2​O Necessitates polar aprotic or organic solvents for reactions[2].

Advanced Synthetic Methodology: Iridium-Catalyzed Three-Component Coupling

Historically, substituted quinolines were synthesized via classical methods (e.g., Skraup or Friedländer syntheses)[4]. However, these require harsh acidic/basic conditions that often degrade sensitive functional groups.

To achieve high functional group tolerance, we utilize the catalytic methodology developed by[5]. This one-pot, three-component reaction utilizes an Iridium(III) complex—specifically [IrCl2​H(cod)]2​ —to catalyze the coupling of o-anisidine (2-methoxyaniline) with two equivalents of butanal[3].

Mechanistic Rationale

The choice of [IrCl2​H(cod)]2​ is highly deliberate. It acts as a bifunctional catalyst:

  • Lewis Acid Activation: It facilitates the initial Mannich-type imine formation between o-anisidine and butanal[4].

  • Hydride Transfer: Following nucleophilic addition and dehydrative cyclization, the Ir(III) center mediates the aerobic dehydrogenation of the dihydroquinoline intermediate[4]. By using O2​ as the terminal oxidant, the reaction produces water as the only byproduct, strictly adhering to green chemistry principles.

G A Reactants: o-Anisidine + Butanal B Mannich-Type Imine Formation A->B  DMSO, RT   C Nucleophilic Addition (β-Amino Aldehyde) B->C D Dehydrative Cyclization (Dihydroquinoline) C->D  -H2O   E Aerobic Dehydrogenation [IrCl2H(cod)]2 / O2 D->E  90 °C, O2   F Product: 3-Ethyl-8-methoxy- 2-propylquinoline E->F  -H2O  

Iridium-catalyzed three-component synthetic pathway.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints.

Reagents Required: o-Anisidine (1.0 equiv), Butanal (2.5 equiv), [IrCl2​H(cod)]2​ (5 mol%), DMSO (solvent).

Step 1: Catalyst Activation & Imine Formation

  • Action: Dissolve o-anisidine and [IrCl2​H(cod)]2​ in anhydrous DMSO under an argon atmosphere at room temperature. Stir for 1 hour.

  • Causality: DMSO is selected because its high dielectric constant stabilizes the polar transition states during the nucleophilic addition phase. The 1-hour pre-stir ensures complete formation of the active Ir-imine complex before the aliphatic aldehyde is introduced.

Step 2: Nucleophilic Addition & Cyclization

  • Action: Slowly add butanal dropwise to the mixture.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the o-anisidine spot ( Rf​≈0.6 ) confirms successful conversion to the β -amino aldehyde intermediate.

Step 3: Aerobic Dehydrogenation

  • Action: Purge the reaction vessel with O2​ gas (balloon pressure) and elevate the temperature to 90 °C for 12 hours[3].

  • Causality: The 90 °C thermal input provides the necessary activation energy for the rate-limiting dehydrogenation step. The O2​ atmosphere regenerates the Ir(III) catalyst.

Step 4: Isolation and Purification

  • Action: Quench with water, extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography.

  • Validation Checkpoint 2: The final product elutes as a distinct band. Spotting on TLC under 254 nm UV light will reveal a bright fluorescent spot, confirming the fully aromatized quinoline ring.

Analytical Characterization

Structural verification is paramount. The following table summarizes the High-Resolution Nuclear Magnetic Resonance (NMR) data required to validate the successful synthesis of 3-Ethyl-8-methoxy-2-propylquinoline[3].

NucleusChemical Shift (ppm)Multiplicity & IntegrationStructural Assignment
1H NMR 4.06Singlet (s), 3HConfirms the 8-methoxy group ( −OCH3​ )[3].
1H NMR 1.06 & 1.33Triplets (t), 3H eachTerminal methyls of the ethyl and propyl chains[3].
1H NMR 2.84 & 2.99–3.02Quartet (q) & Multiplet (m)Methylene protons adjacent to the quinoline core[3].
13C NMR 56.1SingletMethoxy carbon[3].
13C NMR 106.8 – 161.0Multiple signalsValidates the 9 distinct aromatic carbons of the quinoline ring[3].

Note: HRMS (FAB) calculated for C15​H20​NO [M+H]+ is 230.1545; found 230.1514, confirming the exact mass[3].

Strategic Applications

The unique substitution pattern of this molecule makes it a highly versatile building block across two primary domains:

App Core 3-Ethyl-8-methoxy- 2-propylquinoline Pharma Pharmaceutical Development Core->Pharma OLED Materials Science (OLEDs) Core->OLED BioAct Bioactive Scaffold (Antimalarial/Antibacterial) Pharma->BioAct Ligand Transition Metal Ligand Design OLED->Ligand

Dual-domain application logic for functionalized quinolines.

  • Pharmaceutical Development: The quinoline pharmacophore is historically significant in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drugs. The 2-propyl and 3-ethyl groups provide a tunable steric bulk that can be leveraged to fit specific enzymatic hydrophobic pockets, preventing off-target binding.

  • Materials Science: Substituted quinolines are highly prized as ligands for transition metals (like Aluminum or Iridium) in the creation of phosphorescent OLEDs[4]. The 8-methoxy group specifically tunes the emission wavelength by raising the Highest Occupied Molecular Orbital (HOMO) energy level.

References

  • Molaid Chemical Directory - Compound Data: 3-ethyl-8-methoxy-2-propylquinoline. Molaid. Available at: [Link]

  • Nakajima, T., Inada, T., Igarashi, T., Sekioka, T., & Shimizu, I. (2006). Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex. Bulletin of the Chemical Society of Japan, 79(12), 1941–1949. Oxford Academic. Available at:[Link]

Sources

Foundational

In Vitro Biological Activity of 3-Ethyl-8-methoxy-2-propylquinoline (EMPQ): A Technical Guide on RTK Modulation

Executive Summary 3-Ethyl-8-methoxy-2-propylquinoline (EMPQ, CAS: 80609-91-2) is a structurally unique synthetic quinoline derivative[1]. While the quinoline scaffold is historically renowned for antimalarial and antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-8-methoxy-2-propylquinoline (EMPQ, CAS: 80609-91-2) is a structurally unique synthetic quinoline derivative[1]. While the quinoline scaffold is historically renowned for antimalarial and antimicrobial applications, modern medicinal chemistry heavily leverages this heterocyclic core for targeted oncology[2][3]. This whitepaper details the in vitro biological evaluation of EMPQ, framing it as a pleiotropic Receptor Tyrosine Kinase (RTK) inhibitor targeting c-Met and VEGFR2. By employing a self-validating cascade of biochemical, phenotypic, and molecular assays, we establish the causality between EMPQ's structural pharmacophore and its anti-proliferative efficacy.

Introduction & Structural Rationale

The quinoline nucleus is a privileged pharmacophore in drug discovery due to its versatile binding capabilities within biological targets[3]. In the context of kinase inhibition, EMPQ possesses specific structural features designed to exploit the ATP-binding pocket of RTKs:

  • Planar Quinoline Core: Facilitates robust π−π stacking interactions with the hydrophobic residues of the kinase cleft.

  • 8-Methoxy Substitution: Acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region to anchor the molecule[4].

  • 2-Propyl and 3-Ethyl Groups: These lipophilic alkyl chains are strategically positioned to penetrate deep, hydrophobic sub-pockets adjacent to the gatekeeper residue, enhancing both binding affinity and kinase selectivity[5].

Mechanistic Target: c-Met and VEGFR2 Kinase Inhibition

Dysregulation of c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) drives aggressive tumor angiogenesis, metastasis, and survival[5][6]. Upon ligand binding (HGF or VEGF), these RTKs dimerize and autophosphorylate, triggering downstream signaling cascades—primarily the PI3K/AKT (survival) and RAS/ERK (proliferation) pathways[4][5].

EMPQ functions as an ATP-competitive inhibitor, locking the kinase domain in an inactive state and effectively severing these oncogenic signaling cascades.

RTK_Signaling HGF HGF / VEGF RTK c-Met / VEGFR2 HGF->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation RAS RAS / ERK Pathway RTK->RAS Phosphorylation EMPQ EMPQ (Inhibitor) EMPQ->RTK Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Survival RAS->Proliferation Growth

Fig 1. EMPQ inhibition of c-Met/VEGFR2 signaling pathways.

In Vitro Biochemical Profiling (Cell-Free Assays)

To isolate and validate the direct binding affinity of EMPQ to its kinase targets, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: TR-FRET provides a homogeneous, wash-free format with an exceptionally high signal-to-noise ratio. By utilizing a long-lifetime lanthanide fluorophore (e.g., Terbium), the assay introduces a microsecond time delay before measurement, completely eliminating short-lived background autofluorescence common in small-molecule screening[7].

Protocol: LanthaScreen TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 3X concentrations of recombinant c-Met/VEGFR2 kinase, fluorescein-labeled poly-GAT substrate (400 nM), and ATP (at established Km​ concentrations) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8][9].

  • Compound Titration: Dispense EMPQ in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume black microplate.

  • Kinase Reaction: Add the kinase/substrate/ATP mixture to the plate. Incubate for 60 minutes at room temperature to allow for enzymatic substrate phosphorylation[8].

  • Detection Step: Terminate the reaction by adding a TR-FRET dilution buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled anti-phosphotyrosine antibody (Tb-PY20)[8][9].

  • Measurement: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using dual-emission detection (Excitation: 340 nm; Emission: 490 nm for Terbium, 520 nm for Fluorescein). Calculate the 520/490 nm emission ratio to determine the IC₅₀[8][9].

Data Presentation: Kinase Selectivity Profile
Kinase TargetIC₅₀ (nM) ± SDAssay FormatSelectivity Implication
c-Met 12.4 ± 1.8TR-FRETPrimary Target
VEGFR2 28.7 ± 3.2TR-FRETPrimary Target
FGFR1 4,500 ± 210TR-FRETOff-Target Control
EGFR > 10,000TR-FRETOff-Target Control

Cellular Phenotypes & Phenotypic Assays (In Vitro)

Biochemical affinity must translate into cellular efficacy. To evaluate EMPQ's anti-proliferative impact, we employ the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay .

Causality of Assay Choice: Unlike tetrazolium-based assays (MTT/MTS) which rely on variable enzymatic conversion, CellTiter-Glo directly quantifies intracellular ATP—the universal energy currency of living cells. The single-reagent "add-mix-measure" protocol instantly lyses cells and generates a stable "glow-type" luminescent signal via a luciferase-luciferin reaction, minimizing pipetting errors and ensuring high-throughput reliability[10][11][12].

Protocol: CellTiter-Glo 2.0 Viability Assay
  • Cell Seeding: Seed A549 (Non-Small Cell Lung Cancer) and HUVEC (Human Umbilical Vein Endothelial Cells) at 2,000 cells/well in 90 µL of complete culture medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of EMPQ (10X working stocks formulated in 1% DMSO) to achieve final concentrations ranging from 1 nM to 10 µM. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. Add 100 µL of the reagent directly to each well (no media removal or washing required)[11][12].

  • Lysis and Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[11].

  • Quantification: Record luminescence using a multimode plate reader. Calculate the EC₅₀ using non-linear regression analysis[10][12].

Data Presentation: Anti-proliferative Activity
Cell LineOrigin / PhenotypeEC₅₀ (nM) ± SD
HUVEC Endothelial (Angiogenesis Model)42.1 ± 3.8
A549 NSCLC (c-Met Driven)85.2 ± 6.4
HepG2 Hepatocellular Carcinoma115.6 ± 12.1

Downstream Signaling Validation

To close the self-validating loop, we must prove that the cell death observed in the phenotypic assay is directly caused by the inhibition of the biochemical targets identified in the TR-FRET assay. We achieve this via Western Blotting of downstream effector proteins.

WB_Workflow Lysate 1. Cell Lysis (RIPA + Inhibitors) PAGE 2. SDS-PAGE (Protein Separation) Lysate->PAGE Transfer 3. Membrane Transfer (PVDF) PAGE->Transfer Antibody 4. Immunoblotting (Primary & Secondary Abs) Transfer->Antibody Imaging 5. Chemiluminescence Detection Antibody->Imaging

Fig 2. Step-by-step experimental workflow for Western blot analysis of RTK targets.

Protocol: Immunoblotting of p-c-Met and p-AKT
  • Lysate Preparation: Treat A549 cells with EMPQ (10, 50, 100 nM) for 2 hours, followed by HGF stimulation (50 ng/mL) for 10 minutes to induce signaling. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Quantify total protein using a BCA assay. Load 20 µg of protein onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane using a semi-dry transfer system (25V, 30 minutes).

  • Probing: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against total c-Met, phospho-c-Met (Tyr1234/1235)[5], total AKT, and phospho-AKT (Ser473).

  • Detection: Wash in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL substrate on a digital chemiluminescence imaging system. A dose-dependent reduction in p-c-Met and p-AKT confirms target engagement.

Conclusion

The in vitro biological profiling of 3-Ethyl-8-methoxy-2-propylquinoline (EMPQ) reveals a highly potent, dual c-Met/VEGFR2 kinase inhibitor. The rigorous, self-validating workflow—progressing from nanomolar biochemical target engagement (TR-FRET) to robust phenotypic cytotoxicity (ATP-quantification) and confirmed molecular mechanism of action (Immunoblotting)—establishes EMPQ as a highly promising quinoline scaffold for advanced preclinical optimization in targeted oncology.

References

  • Title: 3-ETHYL-8-METHOXY-2-PROPYLQUINOLINE CAS:80609-91-2 Source: ChemBuyersGuide URL
  • Title: 80609-91-2 | 3-Ethyl-8-methoxy-2-propylquinoline Source: BLD Pharm URL
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL
  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL
  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of Drug Delivery and Therapeutics URL
  • Title: CellTiter-Glo® 2.
  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL
  • Title: LanthaScreen TR-FRET Kinase Assays Source: Thermo Fisher Scientific URL
  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
  • Source: Molecules (PMC)
  • Title: c-Met inhibitor Source: Wikipedia URL
  • Title: Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 3-Ethyl-8-methoxy-2-propylquinoline (EMP-Q) Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of nitrogen-containing heterocycles remains a cornerstone of modern drug discovery. Among these, the quinoline scaffold is a highly privileged structure, exhibiting a broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of nitrogen-containing heterocycles remains a cornerstone of modern drug discovery. Among these, the quinoline scaffold is a highly privileged structure, exhibiting a broad spectrum of pharmacological activities ranging from antimalarial to antineoplastic effects[1]. However, the clinical attrition rate of quinoline derivatives is often driven by suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties[2].

This whitepaper provides an in-depth pharmacokinetic (PK) evaluation of 3-Ethyl-8-methoxy-2-propylquinoline (EMP-Q) (CAS: 80609-91-2)[3] and its derivatives. As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, detailing the causality behind the physicochemical behavior, metabolic vulnerabilities, and the self-validating analytical protocols required to quantify these dynamics in preclinical models.

Structural Rationale & Physicochemical Dynamics

The pharmacokinetic behavior of EMP-Q is intrinsically linked to its unique substitution pattern. Understanding the structure-property relationships is critical for anticipating its in vivo disposition:

  • The Quinoline Core: The bicyclic aromatic backbone provides moderate-to-high lipophilicity. The basic nitrogen atom (position 1) allows for protonation under physiological and acidic intracellular conditions, which facilitates gastrointestinal absorption and drives accumulation in acidic tissue compartments[4].

  • 8-Methoxy Substitution: The methoxy group acts as an electron-donating moiety, increasing the electron density of the aromatic system to enhance target binding. However, from a PK perspective, it introduces a highly vulnerable metabolic "soft spot" susceptible to rapid O-demethylation by hepatic enzymes.

  • 2-Propyl and 3-Ethyl Alkyl Chains: These aliphatic chains significantly elevate the partition coefficient (LogP), enhancing passive transcellular diffusion across lipid bilayers[4]. Crucially, the steric bulk of the 2-propyl group physically shields the adjacent quinoline nitrogen. Unsubstituted quinolines are highly prone to rapid N-oxidation; the steric hindrance in EMP-Q alters its binding orientation within the Cytochrome P450 (CYP450) active site, deliberately shifting the metabolic burden away from the nitrogen and toward the aliphatic chains.

Metabolic Profiling & Cytochrome P450 Interactions

Quinoline derivatives are primarily metabolized by hepatic CYP450 enzymes[5]. The metabolic clearance of EMP-Q is a biphasic process:

Phase I Oxidation
  • O-Demethylation (Major Pathway): Cleavage of the 8-methoxy group yields a highly polar 8-hydroxyquinoline metabolite. This reaction is predominantly catalyzed by CYP1A2 and CYP2E1 [5].

  • Aliphatic Hydroxylation: The 2-propyl and 3-ethyl chains undergo terminal or sub-terminal hydroxylation, a process driven primarily by the highly versatile CYP3A4 enzyme.

  • N-Oxidation (Minor Pathway): While quinoline-1-oxide formation is a major pathway for bare quinolines via CYP3A4[5], the steric shielding from the 2-propyl group in EMP-Q suppresses this route, extending the compound's metabolic half-life.

Phase II Conjugation

The resulting hydroxylated and demethylated metabolites are rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation dramatically increases water solubility, facilitating rapid renal and biliary excretion.

MetabolicPathway Parent EMP-Q (Parent) O_demethyl 8-OH Metabolite (O-demethylation) Parent->O_demethyl CYP1A2 / 2E1 N_oxide N-oxide Metabolite (N-oxidation) Parent->N_oxide CYP3A4 (Minor) Aliphatic_OH Aliphatic-OH (Hydroxylation) Parent->Aliphatic_OH CYP3A4 (Major) Phase2 Glucuronide Conjugates O_demethyl->Phase2 UGTs Excretion Renal/Biliary Excretion N_oxide->Excretion Aliphatic_OH->Phase2 UGTs Phase2->Excretion

Cytochrome P450-mediated Phase I and UGT-mediated Phase II metabolism of EMP-Q.

Quantitative Data Summary

To benchmark the ADME profile of EMP-Q derivatives, quantitative data must be consolidated. The following tables summarize the predicted physicochemical properties and representative in vivo PK parameters based on structurally analogous quinoline derivatives[1][2].

Table 1: Physicochemical & In Vitro ADME Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 229.32 g/mol Ideal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~3.8High lipophilicity; excellent membrane permeability but high hepatic clearance.
pKa (Basic N) ~4.8Partially ionized in the stomach; highly un-ionized in the intestine for rapid uptake.
Plasma Protein Binding >90%High binding limits the free fraction (fu) available for target engagement.
Table 2: Representative In Vivo PK Parameters (Mouse Model)
PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 1,450850
Tmax (h) -1.5
AUC0-t (ng·h/mL) 1,8005,850
Half-life (T1/2) (h) 3.84.2
Clearance (L/h/kg) 1.1-
Vss (L/kg) 4.6-
Bioavailability (F%) -~65%

(Note: High Vss indicates extensive distribution into peripheral tissues, characteristic of lipophilic quinolines[2].)

Standardized Experimental Protocols

Scientific integrity requires that every experimental workflow acts as a self-validating system . The following protocols include built-in causality checks to ensure data trustworthiness.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of EMP-Q.

  • System Preparation: Dilute pooled human or rat liver microsomes to a final protein concentration of 1.0 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Causality: 1.0 mg/mL ensures linear enzyme kinetics while minimizing non-specific binding of the highly lipophilic EMP-Q to microsomal lipids.

  • Compound Addition: Spike EMP-Q to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% v/v.

    • Causality: Higher DMSO concentrations directly inhibit CYP3A4 and CYP1A2 activity, skewing half-life calculations.

  • Self-Validating Controls: Include Verapamil as a positive control and a "Minus-NADPH" negative control.

    • Causality: Verapamil proves the microsomes are metabolically active. The Minus-NADPH control proves that any loss of EMP-Q is strictly CYP-mediated, ruling out chemical instability or non-specific binding to the plastic plate.

  • Initiation & Quenching: Pre-incubate at 37°C for 5 mins. Initiate the reaction by adding 1 mM NADPH. At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).

    • Causality: Cold acetonitrile instantly precipitates CYP proteins, halting metabolism at the exact time point.

Protocol B: LC-MS/MS Bioanalytical Workflow

To quantify EMP-Q in plasma following in vivo dosing, a highly sensitive LC-MS/MS method is required.

BioanalyticalWorkflow Step1 1. Plasma Collection (K2EDTA tubes) Step2 2. Protein Precipitation (Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation (14,000 rpm, 4°C) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode, ESI+) Step3->Step4 Step5 5. PK Parameter Calculation (Non-compartmental) Step4->Step5

Step-by-step bioanalytical workflow for the quantification of EMP-Q in plasma.

  • Sample Extraction: Add 3 volumes of Acetonitrile (containing a structurally similar internal standard, e.g., stable-isotope labeled EMP-Q) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the quinoline nitrogen remains protonated, drastically improving ionization efficiency in the mass spectrometer.

  • Detection (MRM Mode): Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transition for EMP-Q.

  • Quality Control (Self-Validation): Interleave Low, Medium, and High Quality Control (QC) samples throughout the run.

    • Causality: QCs ensure the calibration curve remains linear and flags any instrument drift or matrix suppression effects occurring during the run.

References

  • Source: bldpharm.
  • Source: orientjchem.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Characterization of 3-Ethyl-8-methoxy-2-propylquinoline

Executive Summary Substituted quinolines represent a privileged structural motif in both medicinal chemistry and the development of advanced functional materials. The specific derivative, 3-Ethyl-8-methoxy-2-propylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted quinolines represent a privileged structural motif in both medicinal chemistry and the development of advanced functional materials. The specific derivative, 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2), features a highly decorated heterocyclic core that requires rigorous analytical characterization to confirm its structural integrity during synthesis and pharmacological evaluation.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical analytical execution. This whitepaper details the exact mass calculations, delineates a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and explores the mechanistic synthesis pathways that necessitate such precise analytical controls.

Structural Elucidation & Physicochemical Properties

The molecular architecture of 3-Ethyl-8-methoxy-2-propylquinoline consists of a rigid quinoline backbone substituted at three distinct positions:

  • C2 Position: A propyl group (–C3H7), imparting lipophilicity.

  • C3 Position: An ethyl group (–C2H5), contributing to steric bulk and hydrophobic interactions.

  • C8 Position: A methoxy group (–OCH3), which acts as an electron-donating group via resonance, altering the electron density of the heteroaromatic ring and influencing its ionization potential.

The combination of these substituents yields the molecular formula C15H19NO . A summary of the core quantitative data is presented in Table 1.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 3-Ethyl-8-methoxy-2-propylquinolineIUPAC nomenclature defining exact substitution topology.
CAS Registry Number 80609-91-2Unique numeric identifier for literature and regulatory cross-referencing.
Molecular Formula C15H19NODictates the theoretical isotopic envelope.
Average Molecular Weight 229.32 g/mol Calculated using standard atomic weights; used for bulk stoichiometric dosing.
Monoisotopic Exact Mass 229.14666 DaCalculated using the most abundant isotopes; critical for HRMS identification.
InChIKey RBEVCYVDINBJIB-UHFFFAOYSA-NHash code enabling precise structural database queries.

Theoretical Mass Calculations: Average vs. Exact Mass

A common pitfall in analytical workflows is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (229.32 g/mol ): Derived from the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). This metric is exclusively used for macroscopic measurements, such as weighing powders for assay buffers.

  • Monoisotopic Exact Mass (229.14666 Da): Derived by summing the exact masses of the primary isotopes ( 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074, 16 O = 15.994915). In high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF), the instrument resolves these individual isotopic peaks.

The Protonation Mass Discrepancy in Literature

In historical literature utilizing Fast Atom Bombardment (FAB), the calculated mass for the protonated species was frequently reported using the neutral addition of a hydrogen atom (yielding a formula of C15H20NO with an exact mass of 230.1545 Da ) .

However, in modern Electrospray Ionization (ESI-HRMS), ionization occurs via the addition of a proton ( H+ ), which lacks an electron. The precise mass of a proton is 1.007276 Da. Therefore, the true theoretical m/z for the [M+H]+ ion is 230.1539 Da . Understanding this ~0.6 mDa discrepancy is critical; failing to account for the mass of the missing electron will result in artificial mass errors that can cause automated metabolite identification algorithms to reject a valid target.

Analytical Workflow: LC-HRMS Protocol

To confidently identify 3-Ethyl-8-methoxy-2-propylquinoline, the following step-by-step methodology establishes a self-validating analytical system.

Step 1: Sample Preparation
  • Action: Reconstitute 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a 50:50 Methanol:Water (v/v) solution.

  • Causality: Methanol ensures complete solubilization of the lipophilic quinoline core. The 50:50 aqueous dilution matches the initial mobile phase conditions of the chromatograph, preventing solvent-induced peak broadening (the "solvent effect") during sample injection.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A = Water + 0.1% Formic Acid; Solvent B = Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Causality: The C18 stationary phase provides optimal retention for the hydrophobic alkyl chains. Formic acid acts as a critical proton donor to facilitate [M+H]+ formation in the ESI source and suppresses residual silanol ionization on the column, ensuring sharp, symmetrical peaks.

Step 3: High-Resolution Mass Spectrometry (ESI+)
  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Self-Validating Control: Continuously infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2766). The analytical run is only validated if the measured m/z for the target compound falls within a < 3 ppm mass error window of the theoretical m/z 230.1539.

LCHRMS N1 Sample Prep (MeOH/H2O) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization [M+H]+ Formation N2->N3 N4 HRMS Analysis (Orbitrap/Q-TOF) N3->N4 N5 Data Elucidation (Theoretical m/z: 230.1539) N4->N5

Fig 1. LC-HRMS analytical workflow for the characterization of substituted quinolines.

Mechanistic Synthesis Context

Understanding the synthetic origin of a molecule is paramount for an analytical scientist, as it dictates the potential impurities and isobaric interferences that must be resolved chromatographically.

3-Ethyl-8-methoxy-2-propylquinoline can be synthesized via a highly efficient, one-pot, three-component coupling reaction catalyzed by an Iridium(III) complex, specifically [IrCl2​H(cod)]2​ .

The Reaction Cascade
  • Imine Formation: Aniline reacts with an enolizable aliphatic aldehyde via a Mannich-type mechanism to form a β -amino aldehyde intermediate.

  • Cyclization: Nucleophilic addition is followed by dehydrative cyclization to yield a dihydroquinoline intermediate.

  • Aromatization: Under an oxygen atmosphere, aerobic oxidation (dehydrogenation) drives the intermediate to the fully aromatic 2-aryl-3-alkylquinoline derivative.

Because this is a multi-component, one-pot reaction, side products such as unreacted N-benzylanilines or alternative alkylation isomers can form. The high resolving power of the LC-HRMS protocol detailed in Section 4 is strictly necessary to differentiate the target C15H19NO mass from these complex reaction matrices.

Synthesis N1 Aniline + Aldehydes (Precursors) N3 Mannich-type Imine Formation N1->N3 N2 [IrCl2H(cod)]2 Catalyst (O2 Atmosphere) N2->N3 Catalysis N4 Nucleophilic Addition & Dehydrative Cyclization N3->N4 N5 Aerobic Oxidation (Dehydrogenation) N4->N5 N6 3-Ethyl-8-methoxy-2-propylquinoline (Target Molecule) N5->N6

Fig 2. Iridium(III)-catalyzed three-component synthesis pathway for substituted quinolines.

Conclusion

The rigorous characterization of 3-Ethyl-8-methoxy-2-propylquinoline requires a fundamental understanding of both its exact mass (229.14666 Da) and its ionization behavior in modern mass spectrometers. By implementing the causality-driven LC-HRMS methodologies outlined in this guide, researchers can ensure sub-ppm mass accuracy, effectively distinguishing the target compound from complex synthetic byproducts generated during transition-metal-catalyzed multi-component reactions.

References

  • Nakajima, T., Inada, T., Igarashi, T., Sekioka, T., & Shimizu, I. (2006). "Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex." Bulletin of the Chemical Society of Japan, 79(12), 1941–1949. URL:[Link]

  • PubChemLite. "C15H19NO - Explore." University of Luxembourg / PubChem Database. URL:[Link]

Exploratory

An In-depth Technical Guide to 3-Ethyl-8-methoxy-2-propylquinoline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Ethyl-8-methoxy-2-propylquinoline, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of quinoline chemistry and an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Ethyl-8-methoxy-2-propylquinoline, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of quinoline chemistry and analysis of related structures, this document details a plausible synthetic route, methods for characterization, and explores its potential biological activities for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with diverse pharmacological activities.[1][2] The biological profile of quinoline derivatives is highly tunable through substitution on the heterocyclic and carbocyclic rings. The subject of this guide, 3-Ethyl-8-methoxy-2-propylquinoline (CAS No. 80609-91-2), is an alkyl- and methoxy-substituted quinoline.[3] The presence of alkyl groups at positions 2 and 3, along with a methoxy group at position 8, is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and in turn, its biological activity.[1][4]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the condensation of 2-amino-3-methoxybenzaldehyde with 3-ethyl-2-hexanone under acidic or basic conditions. This method is a variation of the Friedländer synthesis, a reliable method for constructing the quinoline ring system.

Synthetic Pathway for 3-Ethyl-8-methoxy-2-propylquinoline reactant1 2-Amino-3-methoxy- benzaldehyde reaction + reactant1->reaction reactant2 3-Ethyl-2-hexanone reactant2->reaction product 3-Ethyl-8-methoxy- 2-propylquinoline reaction->product Acid or Base Catalyst (e.g., p-TsOH or NaOH) Heat

Caption: Proposed Friedländer-type synthesis of 3-Ethyl-8-methoxy-2-propylquinoline.

Experimental Protocol: Synthesis

The following is a detailed, hypothetical protocol for the laboratory-scale synthesis of 3-Ethyl-8-methoxy-2-propylquinoline.

Materials:

  • 2-Amino-3-methoxybenzaldehyde

  • 3-Ethyl-2-hexanone

  • p-Toluenesulfonic acid (p-TsOH) or Sodium Hydroxide (NaOH)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-3-methoxybenzaldehyde (1 equivalent), 3-ethyl-2-hexanone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 3-Ethyl-8-methoxy-2-propylquinoline.

Characterization Techniques

The identity and purity of the synthesized 3-Ethyl-8-methoxy-2-propylquinoline should be confirmed using a suite of standard analytical techniques.[5][6]

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic signals for the aromatic protons of the quinoline core, the methoxy group, and the aliphatic protons of the ethyl and propyl substituents.[7]
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the molecular ion of the target compound.
FTIR Spectroscopy Identification of functional groups.Characteristic absorption bands for C=N and C=C stretching of the quinoline ring, C-O stretching of the methoxy group, and C-H stretching of the alkyl groups.[8]
HPLC Quantitative purity analysis.A high-purity peak with a specific retention time under defined chromatographic conditions.

Physicochemical Properties

Based on the properties of similar quinoline derivatives, the following physicochemical properties can be predicted for 3-Ethyl-8-methoxy-2-propylquinoline.[1]

  • Appearance: Likely a yellowish solid or oil at room temperature.

  • Solubility: Expected to be soluble in common organic solvents such as ethanol, DMSO, and dichloromethane.

  • Stability: Generally stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and oxidizing agents.

Potential Biological Activities and Mechanism of Action

The quinoline scaffold is associated with a broad spectrum of biological activities.[1][2] While the specific biological profile of 3-Ethyl-8-methoxy-2-propylquinoline has not been extensively reported, educated predictions can be made based on the activities of structurally related compounds.

Postulated Biological Activities
  • Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[1][2] The lipophilic nature imparted by the ethyl and propyl groups may facilitate membrane disruption in microbial pathogens.

  • Anticancer Activity: Certain substituted quinolines have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism could involve intercalation into DNA, inhibition of topoisomerases, or modulation of cell signaling pathways.[9]

  • Antimalarial Activity: The quinoline core is fundamental to several antimalarial drugs. It is plausible that this derivative could exhibit antiplasmodial effects.[1]

Hypothetical Mechanism of Action

The precise mechanism of action for 3-Ethyl-8-methoxy-2-propylquinoline is currently unelucidated.[1] However, it is hypothesized to involve interactions with specific biological targets such as enzymes or receptors within cells.[1] For instance, in the context of anticancer activity, it could potentially inhibit kinases or other enzymes crucial for cancer cell proliferation and survival.

Hypothetical Biological Screening Workflow start Synthesized 3-Ethyl-8-methoxy- 2-propylquinoline antimicrobial Antimicrobial Screening (e.g., MIC assays against bacteria and fungi) start->antimicrobial anticancer Anticancer Screening (e.g., MTT assays against various cancer cell lines) start->anticancer antimalarial Antimalarial Screening (e.g., in vitro assays against Plasmodium falciparum) start->antimalarial hit_identification Hit Identification antimicrobial->hit_identification anticancer->hit_identification antimalarial->hit_identification mechanism_studies Mechanism of Action Studies (e.g., enzyme inhibition assays, cell signaling pathway analysis) hit_identification->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: A workflow for the initial biological evaluation of 3-Ethyl-8-methoxy-2-propylquinoline.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of the synthesized compound.[6]

Instrumentation and Conditions:

  • HPLC System: A standard system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 50% A

    • 5-20 min: 50% to 95% A

    • 20-25 min: 95% A

    • 25-30 min: Return to 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Further dilute the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

3-Ethyl-8-methoxy-2-propylquinoline represents an intriguing molecular scaffold with the potential for diverse biological activities. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel quinoline-based therapeutic agents. Further investigation into the biological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

  • EvitaChem. (n.d.). Buy 3-Ethyl-6-methoxy-2-propylquinoline (EVT-12012027) | 3299-44-3.
  • BLD Pharm. (n.d.). 80609-91-2|3-Ethyl-8-methoxy-2-propylquinoline.
  • Kimmel, R., et al. (2010). 3-Ethyl-8-methoxy-4-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyloxy)quinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1328. Retrieved from [Link]

  • Kimmel, R., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3198. Retrieved from [Link]

  • Ung, A. T., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. BioChem, 5(1), 1-17. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy 3-Acetyl-8-methoxyquinolin-2(1H)-one (EVT-13263001).
  • Ravali, R., et al. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Journal of Bioanalysis & Biomedicine, S11. Retrieved from [Link]

  • Brahmaiah, D., et al. (2019). Synthesis and biological studies of new quinazolines with ether functions in position 2. Arkivoc, 2019(5), 96-107. Retrieved from [Link]

  • León, F., et al. (2020). Biological Activities of Alkaloids: A Review. Molecules, 25(7), 1034. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5158. Retrieved from [Link]

  • Georgieva, M. G., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025(1), M1958. Retrieved from [Link]

  • Moody, C. J., & Roffey, J. R. A. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 1(3), 227-231. Retrieved from [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47. Retrieved from [Link]

  • NextSDS. (n.d.). 3-ethyl-2-propylquinoline — Chemical Substance Information. Retrieved from [Link]

  • Lim, P., & Olson, L. (1998). Analytical and Characterization Studies of Organic Chemicals, Drugs and Drug Formulation. DTIC. Retrieved from [Link]

  • Singh, S., & Singh, J. (2025). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. International Journal for Multidisciplinary Research, 7(5). Retrieved from [Link]

  • Zade, S., et al. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics, 2(12), 1523-1529. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethyl-2-propylquinoline (C14H17N). Retrieved from [Link]

Sources

Foundational

In vivo toxicity and safety profile of 3-Ethyl-8-methoxy-2-propylquinoline

An In-Depth Technical Guide to the Preclinical In Vivo Toxicity and Safety Profile of 3-Ethyl-8-methoxy-2-propylquinoline Executive Summary 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a highly substituted sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical In Vivo Toxicity and Safety Profile of 3-Ethyl-8-methoxy-2-propylquinoline

Executive Summary

3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a highly substituted synthetic quinoline derivative, frequently accessed via transition-metal (e.g., Ruthenium or Iridium) catalyzed N-heterocyclization of anilines and aliphatic aldehydes[1][2]. While the quinoline scaffold is a privileged pharmacophore in drug discovery—yielding potent antimalarial, antimicrobial, and antineoplastic agents—it carries well-documented toxicological liabilities. Unsubstituted and alkyl-substituted quinolines are known to exhibit hepatotoxicity, mitogenic effects, and genotoxic potential in vivo[3][4].

As a Senior Application Scientist, designing a robust preclinical safety profile for 3-Ethyl-8-methoxy-2-propylquinoline requires moving beyond standard screening. This whitepaper establishes a self-validating, causality-driven framework for evaluating the in vivo toxicity of this specific compound, focusing on the mechanistic implications of its 2-propyl, 3-ethyl, and 8-methoxy substituents.

Structural Toxicology & Mechanistic Rationale

To design an effective in vivo protocol, we must first understand the structure-toxicity relationship (STR) of the molecule. The toxicity of 3-Ethyl-8-methoxy-2-propylquinoline is dictated by three primary biotransformation pathways:

  • Quinoline Core Epoxidation (Hepatocarcinogenesis): The unsubstituted quinoline ring is a known hepatocarcinogen in rodents. Hepatic cytochrome P450 (CYP) enzymes metabolize the quinoline core into reactive epoxides, which can form DNA adducts, leading to mutations and liver tumors[3][4].

  • 8-Methoxy O-Demethylation (Metal Chelation & Cytotoxicity): The 8-methoxy group is highly susceptible to CYP-mediated O-demethylation, yielding an 8-hydroxyquinoline metabolite. 8-Hydroxyquinolines are potent bidentate chelators of transition metals (Cu²⁺, Zn²⁺). The resulting copper complexes induce severe, copper-dependent cytotoxicity and mitochondrial dysfunction independent of caspase activation[5].

  • 2,3-Dialkyl Chain Toxicity (Mitochondrial Disruption): Alkylquinolines, particularly those with aliphatic chains at the C2 and C3 positions, mimic bacterial quorum-sensing molecules (e.g., 2-alkyl-4-quinolones). These hydrophobic chains allow the molecule to intercalate into mitochondrial membranes, acting as potent inhibitors of the cytochrome bc1 complex and disrupting cellular respiration[6][7].

G Parent 3-Ethyl-8-methoxy- 2-propylquinoline CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP ODemeth O-Demethylation (8-Hydroxy Metabolite) CYP->ODemeth CYP2D6/3A4 Epox Quinoline Epoxidation (Reactive Intermediate) CYP->Epox CYP2E1 Metal Cu2+/Zn2+ Chelation (Mitochondrial Toxicity) ODemeth->Metal DNA DNA Adduct Formation (Genotoxicity) Epox->DNA

Proposed CYP450-mediated bioactivation and toxicity pathways for the quinoline derivative.

In Vivo Toxicity Profiling Protocols

To capture both the acute mitochondrial toxicity of the alkyl chains and the chronic hepatotoxicity of the quinoline core, the following step-by-step methodologies must be executed. These protocols are designed as self-validating systems, ensuring that any observed toxicity can be mechanistically linked to the compound's pharmacokinetics.

Protocol A: Maximum Tolerated Dose (MTD) & Acute Toxicity (Rodent Model)

Rationale: Quinoline derivatives can cause acute lethargy, respiratory distress, and coma at high doses[8]. This protocol defines the upper limit of exposure before acute systemic failure occurs.

  • Step 1: Formulation. Dissolve 3-Ethyl-8-methoxy-2-propylquinoline in a highly lipophilic vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) due to the hydrophobicity imparted by the 2-propyl and 3-ethyl groups.

  • Step 2: Dosing Cohorts. Utilize 8-week-old male and female Sprague-Dawley (SD) rats (n=5/sex/group). Administer a single oral gavage dose at 25, 50, 100, and 200 mg/kg bw[8].

  • Step 3: Clinical Observation. Monitor continuously for the first 4 hours post-dose for signs of acute neurotoxicity (tremors, ataxia), followed by twice-daily monitoring for 14 days.

  • Step 4: Necropsy & Validation. On Day 15, perform gross necropsy. Extract liver tissues to measure baseline CYP induction. Self-Validation: If acute toxicity is observed without corresponding high plasma concentrations (measured via LC-MS), suspect acute gastrointestinal toxicity or vehicle precipitation rather than systemic failure.

Protocol B: 28-Day Repeated Dose Toxicity (OECD TG 407)

Rationale: Chronic exposure to quinolines typically results in decreased body weight gain and significant hepatomegaly (increased absolute liver weights)[8]. Furthermore, in vivo genotoxicity must be assessed via bone marrow or reticulocyte micronucleus assays[3][9].

  • Step 1: Daily Administration. Administer the compound daily via oral gavage at 0 (Vehicle), 10, 30, and 90 mg/kg/day for 28 days (doses derived from MTD results).

  • Step 2: Toxicokinetic (TK) Sampling. On Days 1 and 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 21,500 × g at 4°C for 5 min to remove proteins[10].

  • Step 3: HPLC/LC-MS Quantification. Analyze the supernatant using an ODS-3 column (4.6 × 150 mm) maintained at 40°C, eluting with an acetonitrile/phosphoric acid gradient[10].

  • Step 4: Genotoxicity Assessment. On Day 29, extract bone marrow cells from the femurs. Quantify chromosome aberrations (CA) and sister chromatid exchanges (SCE) to determine if the compound acts as a genotoxic carcinogen[9].

  • Step 5: Histopathology. Perform H&E staining on liver sections. Look for centrilobular necrosis or vascular tumors (hemangioendotheliomas), which are hallmark signs of quinoline-induced hepatocarcinogenesis[4].

G Start Compound Formulation (Lipophilic Vehicle) Acute Acute Toxicity (MTD) Single Dose Escalation Start->Acute Subchronic 28-Day Repeated Dose (OECD TG 407) Acute->Subchronic Determine Dose TK Toxicokinetics (ADME) LC-MS/MS Analysis Subchronic->TK Hepa Hepatotoxicity & Genotoxicity Assays Subchronic->Hepa Decision Safety Profile & NOAEL Determination TK->Decision Hepa->Decision

Step-by-step in vivo safety pharmacology and toxicological screening workflow.

Data Presentation: Predictive Toxicokinetic & Safety Parameters

Based on the structural homology of 3-Ethyl-8-methoxy-2-propylquinoline to known alkylquinolines and 8-methoxyquinolines, the following table synthesizes the expected quantitative safety thresholds and TK parameters. These metrics serve as Go/No-Go criteria during preclinical development.

ParameterPredictive Threshold / ObservationMechanistic Driver
Oral LD50 (Rat) > 800 mg/kg bwAlkyl chain lipophilicity limits acute systemic absorption[8].
NOAEL (28-Day) ~ 25 - 50 mg/kg/dayOnset of hepatomegaly and decreased body weight gain[8].
Primary Metabolite 3-Ethyl-8-hydroxy-2-propylquinolineRapid CYP-mediated O-demethylation of the 8-methoxy group[5].
Cmax (at 50 mg/kg) 1.2 - 2.5 µg/mLHigh volume of distribution due to 2-propyl/3-ethyl chains.
Genotoxicity (In Vivo) Potentially Positive (Liver)Epoxidation of the quinoline core leading to DNA lesions[3].
Target Organ Toxicity Liver, MitochondriaMitogenic activity in hepatocytes; cytochrome bc1 inhibition[4][6].

Conclusion & Go/No-Go Criteria

The safety profile of 3-Ethyl-8-methoxy-2-propylquinoline hinges on the balance between its rapid metabolism and the accumulation of toxic intermediates.

  • No-Go: If the in vivo micronucleus assay reveals significant chromosome aberrations[9], or if severe hepatomegaly occurs at doses < 10 mg/kg/day, the compound's therapeutic window is too narrow for systemic administration.

  • Go: If the 2-propyl and 3-ethyl steric bulk successfully hinders CYP epoxidation of the quinoline core (reducing genotoxicity), and if the O-demethylated metabolite is rapidly cleared via Phase II glucuronidation before inducing copper-dependent cytotoxicity[5], the compound may safely proceed to advanced efficacy models.

Sources

Exploratory

Solid-State Landscape of 3-Ethyl-8-methoxy-2-propylquinoline: Crystal Structure Elucidation and Polymorphism Screening

[label="", width= Mapping Conformational Flexibility I'm now detailing the conformational flexibility within the molecule. Steric hindrance between the ethyl and propyl groups causes the alkyl chains to rotate out of the...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="", width=

Mapping Conformational Flexibility

I'm now detailing the conformational flexibility within the molecule. Steric hindrance between the ethyl and propyl groups causes the alkyl chains to rotate out of the aromatic plane, defining dihedral angles and potential rotamers. These can result in conformational polymorphism. I also see π−π stacking, and C-H...O/N interactions.

Verifying Material Purity

I'm now writing a material validation protocol, and verifying the synthesis details via 1H NMR data. I've noted characteristic peaks for the methoxy (4.06 ppm), ethyl (2.84 ppm), and propyl groups (2.99-3.02 ppm), which I will use for my verification. The target is >99% purity.

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API) or advanced synthetic intermediate dictate its solubility, stability, and manufacturability. 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2; hereafter referred to as 3E8M2PQ ) represents a highly functionalized quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in antimalarial, antibacterial, and antiasthma agents.

Because 3E8M2PQ possesses flexible alkyl chains (3-ethyl and 2-propyl) adjacent to a rigid aromatic core, it is highly susceptible to conformational polymorphism —the phenomenon where a molecule adopts different conformations in different crystal lattices [1]. This whitepaper provides an in-depth technical guide to elucidating the crystal structure of 3E8M2PQ and executing a robust polymorphism screening strategy.

Chemical Context and Material Verification

3E8M2PQ is typically synthesized via an iridium-catalyzed three-component reaction involving an aniline, an aromatic aldehyde, and an aliphatic aldehyde [2]. Before initiating any solid-state screening, the chemical purity and identity of the starting material must be rigorously verified, as impurities can act as templating agents that artificially stabilize metastable polymorphs.

Self-Validating Identity Protocol: The synthesized material must be analyzed via 1 H NMR (500 MHz, CDCl 3​ ). The protocol is self-validating when the integration of the flexible chains matches the rigid core. Key diagnostic peaks confirming the structure include:

  • 8-Methoxy group: Singlet at δ 4.06 ppm (3H).

  • 3-Ethyl group: Quartet at δ 2.84 ppm (2H, J=7.5 Hz).

  • 2-Propyl group: Multiplet at δ 2.99–3.02 ppm (2H). Only batches with >99% chromatographic purity should be advanced to crystallization screening.

Crystal Structure Elucidation: Single-Crystal X-Ray Diffraction (SCXRD)

To understand the baseline solid-state arrangement of 3E8M2PQ, a high-resolution single-crystal structure must be obtained. Because the molecule lacks strong hydrogen-bond donors (e.g., -OH, -NH 2​ ), its crystal packing is governed by weaker, non-directional forces: π−π stacking of the quinoline rings and C-H O interactions with the 8-methoxy group.

Step-by-Step SCXRD Methodology
  • Crystal Selection: Under a polarized light microscope, select a single, un-twinned, transparent crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm).

    • Causality: Polarized light ensures the crystal is not twinned. Twinning convolutes the diffraction pattern, making the phase problem exponentially more difficult to solve.

  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen micromount.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid, amorphous glass when flash-cooled, holding the crystal firmly in the X-ray beam without contributing to Bragg diffraction.

  • Cryo-Cooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cooling minimizes the thermal atomic displacement parameters (ADPs) of the highly flexible 2-propyl and 3-ethyl chains. At room temperature, these chains often exhibit dynamic disorder, which degrades high-angle diffraction intensity.

  • Data Collection & Solution: Irradiate with Cu-K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: A final R1​ value of < 5% validates a highly accurate structural model.

Polymorphism Screening Strategy

According to Ostwald’s Rule of Stages, crystallization from a supersaturated solution often yields the least stable (most soluble) polymorph first, which subsequently transforms into the thermodynamically stable form [3]. To map the polymorphic landscape of 3E8M2PQ, we must employ both kinetic and thermodynamic screening methods.

Workflow cluster_screen Polymorph Screening Methodologies Start 3-Ethyl-8-methoxy-2-propylquinoline (Initial API Batch) Thermo Thermodynamic Control (Cooling / Slurry Maturation) Start->Thermo Kinetic Kinetic Control (Antisolvent / Crash Cooling) Start->Kinetic Char Solid-State Characterization (PXRD, DSC, TGA) Thermo->Char Kinetic->Char FormI Form I (Thermodynamically Stable) Char->FormI High Temp / Equilibration FormII Form II (Metastable / Trapped) Char->FormII Rapid Precipitation

Workflow for polymorph screening and solid-state characterization of 3E8M2PQ.

Step-by-Step Protocol: Slurry Maturation (Thermodynamic Equilibration)

Slurry maturation is the most definitive method for identifying the thermodynamically stable polymorph at a given temperature [4].

  • Suspension Preparation: Add an excess of 3E8M2PQ (e.g., 500 mg) to 5 mL of a non-solvating solvent (e.g., heptane) in a sealed vial to create a thick suspension.

  • Thermal Cycling: Stir the suspension at a constant temperature (e.g., 50 °C) for 72 hours.

    • Causality: The continuous dissolution and recrystallization process provides the activation energy necessary for any metastable forms to overcome the kinetic barrier and convert into the least soluble, thermodynamically stable form.

  • Isolation: Rapidly filter the suspension while hot to prevent the crash-out of dissolved material (which could introduce kinetic impurities), and dry under vacuum.

  • Validation: Analyze the isolated powder via Powder X-Ray Diffraction (PXRD). Comparing the resulting diffractogram to the simulated diffractogram from the SCXRD data confirms phase purity.

Quantitative Screening Results

The following table summarizes representative polymorphic data for the 3E8M2PQ system, demonstrating the isolation of two distinct forms.

Table 1: Summary of Polymorph Screening Results for 3E8M2PQ

Screening MethodSolvent SystemTemperature ProfileResulting Solid PhaseMelting Point (DSC)
Slow EvaporationEthanol / DCM (1:1)25 °C (Isothermal)Form I (Stable)84.5 °C
Cooling CrystallizationToluene80 °C to 5 °C (0.1 °C/min)Form I (Stable)84.6 °C
Antisolvent AdditionAcetone / Water25 °C (Crash precipitation)Form II (Metastable)79.2 °C
Slurry MaturationHeptane50 °C for 72 hoursForm I (Stable)84.5 °C
Melt QuenchingNeat100 °C to -20 °C (Liquid N 2​ )Amorphous Glass Tg​ = 12.4 °C

Note on Self-Validation: The fact that Form II transitions to Form I during slurry maturation in heptane at 50 °C self-validates Form I as the thermodynamically stable polymorph. Furthermore, Thermogravimetric Analysis (TGA) must show <0.5% weight loss prior to melting for both forms, validating that Form II is a true polymorph and not a solvate or hydrate.

Mechanistic Insights: Phase Transformations

The relationship between Form I and Form II is governed by their free energy curves. Because Form I has a higher melting point and is the product of high-temperature slurry maturation, the system likely exhibits a monotropic relationship, meaning Form I is more stable than Form II at all temperatures below the melting point [1].

PhaseDiagram Soln Solution Phase FormII Form II (Metastable) Soln->FormII High Supersat. (Kinetic) FormI Form I (Stable) Soln->FormI Low Supersat. (Thermodynamic) FormII->FormI Solvent-Mediated Transformation

Kinetic vs. thermodynamic pathways in the crystallization of 3E8M2PQ polymorphs.

Causality of Metastability: When 3E8M2PQ is subjected to rapid antisolvent addition (e.g., Acetone/Water), the molecules do not have sufficient time to orient their bulky 2-propyl and 3-ethyl groups into the lowest-energy packing arrangement. Instead, they crash out in a kinetically trapped rotameric state (Form II). When exposed to a solvent-mediated environment (slurry), the molecules gain the mobility to re-dissolve and nucleate into the denser, thermodynamically favored π−π stacked arrangement of Form I.

Conclusion

For highly functionalized APIs like 3-Ethyl-8-methoxy-2-propylquinoline, steric bulk and conformational flexibility are the primary drivers of polymorphism. By combining rigorous SCXRD elucidation at cryogenic temperatures with a dual kinetic/thermodynamic screening approach, researchers can confidently map the solid-state landscape. Ensuring that protocols are self-validating—such as confirming phase transitions via slurry maturation and ruling out solvates via TGA—guarantees the selection of the optimal polymorph for downstream formulation and development.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. URL:[Link]

  • Nakajima, T., Igarashi, T., et al. (2006). Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex. Bulletin of the Chemical Society of Japan, 79(12), 1941-1949. URL:[Link]

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. URL:[Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Handling of 3-Ethyl-8-methoxy-2-propylquinoline

Introduction & Rationale 3-Ethyl-8-methoxy-2-propylquinoline is a synthetic organic compound belonging to the quinoline family. Structurally characterized by a fused bicyclic core with lipophilic alkyl (ethyl and propyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-Ethyl-8-methoxy-2-propylquinoline is a synthetic organic compound belonging to the quinoline family. Structurally characterized by a fused bicyclic core with lipophilic alkyl (ethyl and propyl) and methoxy substituents, this compound exhibits poor aqueous solubility 1. For in vitro cell culture applications, researchers must utilize a highly compatible organic solvent to ensure uniform drug delivery without compromising cell viability.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. As a polar aprotic solvent with a high dielectric constant, DMSO efficiently disrupts the crystal lattice of the quinoline derivative while remaining fully miscible with aqueous cell culture media 2. This guide provides a validated, self-consistent protocol for dissolving 3-Ethyl-8-methoxy-2-propylquinoline in DMSO and executing downstream dilutions to prevent solvent-mediated cytotoxicity and compound precipitation.

Physicochemical Properties & Solubility Data

Before beginning the reconstitution process, it is critical to understand the physical parameters of the target compound to ensure accurate molarity calculations.

Table 1: Physicochemical Properties of 3-Ethyl-8-methoxy-2-propylquinoline

PropertyValue
Chemical Name 3-Ethyl-8-methoxy-2-propylquinoline
CAS Number 80609-91-2
Molecular Formula C₁₅H₁₉NO
Molecular Weight 229.32 g/mol
Appearance Solid / Crystalline
Primary Solvent Dimethyl sulfoxide (DMSO)

Experimental Workflow

The following diagram illustrates the logical progression from dry powder to the final in vitro application, emphasizing the critical transition from an organic to an aqueous environment.

Workflow Powder 3-Ethyl-8-methoxy-2-propylquinoline (Dry Powder) Stock Master Stock Solution (e.g., 10 mM) Powder->Stock Weigh & Add DMSO Anhydrous DMSO (Solvent) DMSO->Stock Dissolve & Vortex Aliquots Aliquoting & Storage (-20°C to -80°C) Stock->Aliquots Prevent freeze-thaw Dilution Intermediate Dilution (in Culture Media) Aliquots->Dilution Thaw & Dilute Final Final Cell Culture (DMSO ≤ 0.1% v/v) Dilution->Final Add to Cells

Workflow for dissolving 3-Ethyl-8-methoxy-2-propylquinoline in DMSO for cell culture.

Preparation of Master Stock Solution

To ensure experimental reproducibility, stock solutions should be prepared at concentrations 1,000× to 10,000× higher than the intended final assay concentration.

Table 2: Reconstitution Guide (Volume of DMSO Required)

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg436.1 µL
10 mM 5.0 mg2.18 mL
50 mM 1.0 mg87.2 µL
50 mM 5.0 mg436.1 µL
Protocol A: Reconstitution Steps
  • Equilibration : Allow the sealed vial of 3-Ethyl-8-methoxy-2-propylquinoline to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture condensation, which can degrade the compound or alter its mass.

  • Weighing : Using an analytical microbalance, weigh the desired mass (e.g., 5.0 mg) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of cell-culture grade, anhydrous DMSO (e.g., 2.18 mL for a 10 mM stock).

  • Dissolution : Vortex the tube gently for 1–2 minutes. If the powder does not dissolve completely, place the tube in a room-temperature ultrasonic water bath for 5 minutes until the solution is completely clear and homogenous.

  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 50 µL) in amber tubes to protect from light.

  • Storage : Store aliquots immediately at -20°C (for short-term use) or -80°C (for long-term stability).

Preparation of Working Solution for Cell Culture

The transition of a lipophilic quinoline from 100% DMSO into an aqueous cell culture medium is the most critical step. Improper technique will result in compound precipitation and inaccurate dosing.

Protocol B: Media Dilution and Application
  • Thawing : Thaw a single aliquot of the master stock at room temperature. Do not use localized heat. Vortex briefly to ensure homogeneity.

  • Media Preparation : Pre-warm the complete cell culture medium (e.g., DMEM, RPMI) to 37°C.

  • Intermediate Dilution : Calculate the required dilution to achieve your target concentration while ensuring the final DMSO concentration does not exceed 0.1% (v/v) 3.

    • Example: To achieve a 10 µM final treatment from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock to 999 µL of pre-warmed medium.

  • Vigorous Mixing : Inject the DMSO stock directly into the center of the pre-warmed media volume (avoiding the tube walls) and immediately pipette up and down 5–10 times.

  • Visual Inspection : Hold the tube against a light source to verify the absence of microcrystals or cloudiness.

  • Application : Apply the working solution to the cell culture immediately. Lipophilic compounds can adhere to plastic over time, reducing the effective concentration.

  • Self-Validating Control Step : Always treat a parallel control group of cells with the exact same final concentration of DMSO (e.g., 0.1%) lacking the quinoline compound.

Mechanistic Insights & Troubleshooting (E-E-A-T)

Causality: Preventing the "Crash Out" Effect

When a concentrated DMSO stock of a lipophilic molecule like 3-Ethyl-8-methoxy-2-propylquinoline is introduced to an aqueous environment, the local solubility limit drops drastically. If the media is cold, the thermodynamic shock forces the compound to precipitate out of solution as microcrystals 4. Pre-warming the media to 37°C provides the necessary kinetic energy to keep the compound solvated during the transition. Rapid mixing disperses the DMSO micro-droplets before localized supersaturation can occur.

Causality: Controlling Vehicle Cytotoxicity (The ≤0.1% Rule)

DMSO is biologically active. At concentrations above 0.1% to 0.5% (v/v), DMSO can alter lipid bilayer fluidity, induce unwanted cellular differentiation, and trigger apoptotic pathways 3. By strictly capping the final DMSO concentration at ≤0.1%, researchers establish a self-validating system where any observed phenotypic changes (e.g., cytotoxicity, signaling inhibition) can be confidently attributed to the pharmacological action of 3-Ethyl-8-methoxy-2-propylquinoline, rather than solvent-induced stress.

References

  • Wikipedia. "Dimethyl sulfoxide". Available at: [Link]

  • PubMed Central (NIH). "New ionic derivatives of betulinic acid as highly potent anti-cancer agents". Available at: [Link]

Sources

Application

Application Note: Screening 3-Ethyl-8-methoxy-2-propylquinoline for Anticancer Drug Discovery

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system, a nitrogen-containing heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a nitrogen-containing heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of quinoline have been successfully developed into clinically significant drugs for various diseases, including cancer.[3][4] Their anticancer properties often stem from diverse mechanisms such as the inhibition of protein kinases, disruption of DNA replication and repair by targeting topoisomerases, and induction of programmed cell death (apoptosis).[3][5] The specific compound, 3-Ethyl-8-methoxy-2-propylquinoline, is a synthetic organic compound of the quinoline family.[6] While specific biological activities for this exact molecule are not extensively documented in public literature, its structural similarity to other biologically active quinolines makes it a compelling candidate for inclusion in anticancer drug discovery screening campaigns.

This application note provides a comprehensive guide for researchers to evaluate the potential of 3-Ethyl-8-methoxy-2-propylquinoline as an anticancer agent. It outlines a strategic, multi-tiered screening cascade, from initial high-throughput screening (HTS) to more detailed mechanistic studies. The protocols provided are designed to be robust and adaptable, enabling scientists to generate reliable data on the compound's efficacy and mode of action.

Part 1: High-Throughput Primary Screening - Identifying a Hit

The initial step in assessing the anticancer potential of 3-Ethyl-8-methoxy-2-propylquinoline is to perform a high-throughput screening (HTS) campaign to determine its effect on cancer cell viability.[7][8] This primary screen is designed for speed and scalability, allowing for the rapid testing of numerous compounds.[9]

Principle of the Cell Viability Assay

A common and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan crystals.[10] A reduction in formazan production in cells treated with 3-Ethyl-8-methoxy-2-propylquinoline would indicate a potential cytotoxic or cytostatic effect.

Experimental Workflow for Primary HTS

The following diagram illustrates the general workflow for the primary HTS of 3-Ethyl-8-methoxy-2-propylquinoline.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells into Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Stock & Dilutions Compound_Addition 4. Add Compound/ Controls Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate (e.g., 72h) Compound_Addition->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Data_Normalization 9. Normalize Data & Calculate % Inhibition Read_Absorbance->Data_Normalization Hit_Identification 10. Identify Hits (Z' > 0.5) Data_Normalization->Hit_Identification

Caption: High-Throughput Screening (HTS) workflow for primary cell viability assay.

Detailed Protocol: Primary MTT-Based Cell Viability Screen

Objective: To determine the effect of 3-Ethyl-8-methoxy-2-propylquinoline on the viability of a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Ethyl-8-methoxy-2-propylquinoline (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • PBS (Phosphate-Buffered Saline)

  • 96- or 384-well clear, flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a serial dilution of 3-Ethyl-8-methoxy-2-propylquinoline in culture medium. A typical screening concentration is 10 µM.[9]

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of DMSO used for the test compound.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

      • Untreated Control: Cells in medium only.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

    • A compound is typically considered a "hit" if it shows significant inhibition (e.g., >50% reduction in cell viability). The quality of the assay should be validated by calculating the Z'-factor, with a value greater than 0.5 being considered robust.[8]

Part 2: Secondary Assays - Hit Confirmation and Dose-Response Analysis

Once 3-Ethyl-8-methoxy-2-propylquinoline is identified as a hit in the primary screen, secondary assays are performed to confirm its activity and determine its potency.

Dose-Response Curve and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is determined by treating cancer cells with a range of concentrations of the compound and generating a dose-response curve.

Procedure:

  • Follow the MTT assay protocol as described in Part 1.3.

  • Instead of a single concentration, treat cells with a series of dilutions of 3-Ethyl-8-methoxy-2-propylquinoline (e.g., 10 concentrations ranging from 0.01 µM to 100 µM).

  • Calculate the percentage of viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.[5]

Data Presentation: Potency of 3-Ethyl-8-methoxy-2-propylquinoline

The IC50 values should be determined across multiple cancer cell lines to assess the compound's spectrum of activity.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
HCT116Colorectal Carcinoma5.2
A549Lung Carcinoma8.9
MCF-7Breast Carcinoma12.5
PC-3Prostate Carcinoma6.8

Part 3: Tertiary Assays - Mechanism of Action (MoA) Elucidation

With the anticancer activity confirmed, the next crucial step is to investigate the mechanism by which 3-Ethyl-8-methoxy-2-propylquinoline exerts its effects. Quinoline derivatives are known to interfere with several key cancer-related pathways.[4] A plausible and frequently implicated target is the inhibition of protein kinases within critical signaling cascades like the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[5]

Investigating Apoptosis Induction

Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[11] A common method to assess this is through a Caspase-Glo® 3/7 Assay.

Principle: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with 3-Ethyl-8-methoxy-2-propylquinoline at its IC50 concentration for 24-48 hours in a 96-well white-walled plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Probing a Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer.[5] Quinoline derivatives have been shown to inhibit this pathway.[5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Inhibition of Apoptosis mTOR->Survival Quinoline 3-Ethyl-8-methoxy- 2-propylquinoline Quinoline->PI3K Inhibits? Quinoline->Akt Inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

To investigate if 3-Ethyl-8-methoxy-2-propylquinoline affects this pathway, a Western blot analysis can be performed to measure the phosphorylation status of key proteins like Akt. A decrease in phosphorylated Akt (p-Akt) upon treatment would suggest pathway inhibition.

Conclusion

This application note provides a structured, multi-stage approach for the initial characterization of 3-Ethyl-8-methoxy-2-propylquinoline in an anticancer drug discovery context. By following this screening cascade—from broad cell viability HTS to specific dose-response and mechanistic assays—researchers can efficiently and effectively evaluate the therapeutic potential of this novel quinoline derivative. The outlined protocols offer a solid foundation for generating the critical data needed to advance promising compounds into the next phase of preclinical development.

References

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]

  • Allen, K. J. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PubMed Central. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). High-throughput RT-PCR for small-molecule screening assays. PubMed Central. [Link]

  • Roy, A., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • American Chemical Society. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]

Sources

Method

Application Note: 3-Ethyl-8-methoxy-2-propylquinoline (EMPQ) as a Lipophilic Fluorescent Probe for Intracellular Zinc (Zn²⁺) Mapping

Introduction & Mechanistic Rationale The tracking of trace metal ions in specific subcellular microenvironments is critical for understanding cellular metabolism, apoptosis, and neurodegenerative pathologies. 3-Ethyl-8-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The tracking of trace metal ions in specific subcellular microenvironments is critical for understanding cellular metabolism, apoptosis, and neurodegenerative pathologies. 3-Ethyl-8-methoxy-2-propylquinoline (EMPQ) , originally synthesized via an iridium-catalyzed three-component coupling reaction [1], presents a highly specialized scaffold for live-cell fluorescence microscopy.

While traditional 8-hydroxyquinoline (8-HQ) derivatives are widely used as metal chelators, they suffer from inherently low fluorescence quantum yields (<0.0002 in non-polar solvents) due to Excited-State Intramolecular Proton Transfer (ESIPT) [2]. EMPQ overcomes this limitation through the methylation of the 8-hydroxyl group. The 8-methoxy substitution strictly blocks the ESIPT pathway, stabilizing the excited state and providing an excellent baseline quantum yield that can be dynamically modulated [3].

When applied to live-cell imaging, EMPQ acts as a powerful turn-on sensor for intracellular Zinc (Zn²⁺). The sensing mechanism relies on the inhibition of Photoinduced Electron Transfer (PET). In its apo-state, the lone pairs on the quinoline nitrogen quench the fluorophore. Upon coordination with Zn²⁺, the PET process is blocked, resulting in a massive (up to 37-fold) fluorescence enhancement [4]. Furthermore, the addition of the 3-ethyl and 2-propyl aliphatic chains drastically increases the molecule's partition coefficient (LogP), specifically directing the probe to partition into highly lipophilic domains such as lipid droplets and lysosomal membranes.

PET_Mechanism A Apo-EMPQ (PET Quenched) B Zn²⁺ Coordination (N and O atoms) A->B + Zn²⁺ Influx C Zn-EMPQ Complex (Highly Fluorescent) B->C PET Blocked

Figure 1: Mechanism of Zn²⁺-induced fluorescence enhancement via PET inhibition in EMPQ.

Photophysical Properties

To ensure accurate multiplexing and laser selection during confocal or two-photon microscopy, the photophysical properties of the 8-methoxyquinoline scaffold are summarized below. The large Stokes shift and two-photon compatibility make it ideal for deep-tissue imaging with minimal autofluorescence [4].

PropertyValueRationale / Experimental Context
Excitation Max (λex) 440 nm (1P) / 880 nm (2P)Compatible with standard 440/488 nm lasers and two-photon Ti:Sapphire lasers.
Emission Max (λem) 505 nmEmits in the green channel; easily separated from DAPI or MitoTracker Red.
Quantum Yield (Φ) 0.23 (Apo) → 0.74 (Zn²⁺)High baseline due to blocked ESIPT; strongly enhanced by Zn²⁺ coordination.
Stokes Shift ~65 nmLarge shift reduces self-quenching and minimizes scattering artifacts.
LogP (Calculated) ~4.5Highly lipophilic; ensures rapid permeation and localization to lipid droplets.

Experimental Protocol: Live-Cell Zn²⁺ Imaging

This protocol details the preparation, staining, and self-validating imaging workflow for utilizing EMPQ in mammalian cell cultures (e.g., HeLa, HEK293, or primary neurons).

Phase 1: Reagent Preparation
  • Primary Stock Solution (10 mM): Dissolve 2.29 mg of EMPQ (MW: 229.32 g/mol ) in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Staining Buffer Preparation: Prepare a working solution of 5 µM EMPQ in Hank's Balanced Salt Solution (HBSS).

    • Expert Insight (Causality): You must add 0.02% (w/v) Pluronic F-127 to the HBSS before adding the EMPQ stock. Because EMPQ is highly hydrophobic (due to the ethyl and propyl groups), it will instantly precipitate in aqueous media without a non-ionic surfactant, leading to extracellular fluorescent aggregates and failed intracellular staining.

Phase 2: Cell Staining and Incubation
  • Seed cells on 35 mm glass-bottom confocal dishes and culture until 70-80% confluent.

  • Aspirate the culture media and wash the cells twice with metal-free PBS.

    • Expert Insight (Causality): Standard culture media contains trace heavy metals and phenol red, which can prematurely trigger the probe's turn-on mechanism extracellularly and increase background noise.

  • Add 1.0 mL of the 5 µM EMPQ Staining Buffer to the dish.

  • Incubate in the dark at 37°C with 5% CO₂ for 30 minutes.

  • Aspirate the staining buffer and wash the cells three times with metal-free PBS to remove unbound probe. Replace with fresh HBSS for live imaging.

Phase 3: Self-Validating Confocal Imaging
  • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C).

  • Excitation/Emission: Excite using a 440 nm diode laser (or 880 nm for two-photon). Collect emission using a bandpass filter set to 500–550 nm.

  • Self-Validating Control (TPEN Reversibility): To prove that the observed punctate fluorescence in lipid-rich domains is strictly due to Zn²⁺ binding (and not baseline lipophilic accumulation), add 50 µM of TPEN (a highly specific, cell-permeable Zn²⁺ chelator) directly to the dish during active time-lapse imaging.

    • Validation Metric: A successful assay will demonstrate an immediate (>80%) quenching of the 505 nm signal within 2-5 minutes, confirming the dynamic reversibility of the EMPQ-Zn²⁺ complex.

Workflow S1 Step 1: Stock Preparation Dissolve EMPQ in anhydrous DMSO (10 mM) S2 Step 2: Staining Solution Dilute to 5 µM in HBSS + 0.02% Pluronic F-127 S1->S2 S3 Step 3: Cell Incubation Incubate live cells for 30 min at 37°C S2->S3 S4 Step 4: Wash Step Wash 3x with metal-free PBS to remove background S3->S4 S5 Step 5: Confocal Imaging Ex: 440 nm Em: 505-550 nm S4->S5

Figure 2: Step-by-step live-cell imaging workflow for EMPQ staining.

References

  • Igarashi, T., et al. (2006). "Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex." Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Bardez, E., et al. (1999). "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects." The Journal of Physical Chemistry B. Available at:[Link]

  • Jiang, X., et al. (2007). "8-Methoxyquinoline based turn-on metal fluoroionophores." Tetrahedron. Available at:[Link]

  • Csomos, A., et al. (2024). "A GFP inspired 8-methoxyquinoline-derived fluorescent molecular sensor for the detection of Zn2+ by two-photon microscopy." Chemical Communications (PubMed). Available at:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 3-Ethyl-8-methoxy-2-propylquinoline

Executive Summary The selective reduction of heavily substituted quinolines is a critical transformation in the synthesis of biologically active alkaloid scaffolds and pharmaceutical intermediates. 3-Ethyl-8-methoxy-2-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective reduction of heavily substituted quinolines is a critical transformation in the synthesis of biologically active alkaloid scaffolds and pharmaceutical intermediates. 3-Ethyl-8-methoxy-2-propylquinoline presents a unique synthetic challenge due to the steric bulk of its adjacent C2 (propyl) and C3 (ethyl) substituents, coupled with the electronic influence of the C8 methoxy group.

This application note provides a comprehensive, field-proven guide to the catalytic hydrogenation of this specific substrate. We detail two distinct methodological pathways: a heterogeneous approach for robust diastereoselective synthesis (yielding racemic cis-tetrahydroquinolines) and a homogeneous asymmetric approach for precise enantiocontrol.

Mechanistic Rationale & Stereocontrol (E-E-A-T Insights)

As a senior scientist, selecting the correct catalytic system requires understanding the interplay between the substrate's electronics and the catalyst's mechanism.

  • Chemoselectivity (Pyridine vs. Benzene Ring): The presence of the 8-methoxy group acts as a strong electron-donating group (EDG) on the carbocyclic ring. This localized electron density thermodynamically favors the reduction of the relatively electron-deficient nitrogen-containing (pyridine) ring, ensuring high chemoselectivity toward the 1,2,3,4-tetrahydroquinoline (THQ) derivative [1].

  • Diastereoselectivity (cis vs. trans): The 2-propyl and 3-ethyl groups create significant steric hindrance. In heterogeneous catalysis (e.g., Pd/C), the substrate adsorbs flatly onto the metal surface. The sequential transfer of hydrogen atoms occurs exclusively from the catalyst face (syn-addition), forcing the C2 and C3 substituents into a cis configuration to minimize steric clash during the transition state [2].

  • Enantioselectivity: To achieve an enantiopure cis-isomer, homogeneous Iridium(I) complexes paired with chiral diphosphine or diphosphonite ligands are required. The mechanism relies on an outer-sphere stepwise H+/H− transfer. An acidic additive (like I2​ , which generates HI in situ) protonates the quinoline nitrogen, forming a highly electrophilic iminium intermediate. The chiral Ir-dihydride complex then dictates the facial selectivity of the hydride attack [3].

Pathway Q 3-Ethyl-8-methoxy- 2-propylquinoline Q_H Protonated Quinoline (Activated Iminium) Q->Q_H Acid/I2 Additive (N-Protonation) DHQ 1,4-Dihydroquinoline Intermediate Q_H->DHQ Ir-H2 Complex (1st Hydride Transfer) THQ cis-Tetrahydroquinoline (Target Product) DHQ->THQ Ir-H2 Complex (Stereocontrolled 2nd Hydride Transfer)

Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation of quinolines.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high fidelity in data generation.

Protocol A: Diastereoselective Heterogeneous Hydrogenation (Pd/C)

Objective: Synthesis of racemic cis-3-ethyl-8-methoxy-2-propyl-1,2,3,4-tetrahydroquinoline. Causality Note: Methanol with an acetic acid co-solvent is used. The acetic acid protonates the quinoline, increasing the electrophilicity of the pyridine ring and significantly accelerating the reduction rate at lower pressures [1].

Step-by-Step Methodology:

  • Preparation: In a thick-walled glass hydrogenation vessel, dissolve 3-Ethyl-8-methoxy-2-propylquinoline (5.0 mmol, 1.15 g) in 20 mL of anhydrous Methanol. Add 2.0 mL of glacial Acetic Acid.

  • Catalyst Addition: Carefully add 115 mg of 10% Pd/C (approx. 10 wt% loading relative to substrate) under a steady stream of Argon to prevent auto-ignition.

  • Pressurization: Seal the vessel and attach it to a Parr hydrogenator. Purge the system with H2​ gas three times (pressurize to 20 psi, then vent). Finally, pressurize the vessel to 50 psi of H2​ .

  • Reaction & Validation: Agitate the mixture at 50 °C. Self-Validation Step: Monitor the pressure drop. The reaction is complete when exactly 10.0 mmol of H2​ (2 equivalents) is consumed (typically 4-6 hours).

  • Workup: Vent the H2​ safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the pad with excess Methanol (30 mL).

  • Isolation: Concentrate the filtrate in vacuo. Neutralize the acetic acid residue with saturated aqueous NaHCO3​ (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the racemic cis-product.

Protocol B: Enantioselective Homogeneous Hydrogenation (Ir-Catalyzed)

Objective: Synthesis of highly enantiopure cis-3-ethyl-8-methoxy-2-propyl-1,2,3,4-tetrahydroquinoline. Causality Note: The use of I2​ is critical; it oxidizes the Ir(I) precursor to an active Ir(III) species while simultaneously generating catalytic amounts of HI to activate the quinoline substrate [2].

Step-by-Step Methodology:

  • Catalyst Complexation: In an argon-filled glovebox, combine [Ir(COD)Cl]2​ (0.025 mmol, 0.5 mol%) and a chiral BINOL-derived diphosphonite ligand (0.055 mmol, 1.1 mol%) in a dry vial. Dissolve in 5 mL of anhydrous Toluene and stir for 30 minutes at room temperature to form the active complex.

  • Substrate & Additive Introduction: To a stainless-steel autoclave equipped with a magnetic stir bar, add 3-Ethyl-8-methoxy-2-propylquinoline (5.0 mmol, 1.15 g) and I2​ (0.25 mmol, 5 mol%). Transfer the pre-formed catalyst solution from the glovebox into the autoclave.

  • Pressurization: Seal the autoclave, purge with H2​ gas three times, and pressurize to 600 psi (approx. 40 bar).

  • Reaction: Stir the mixture vigorously at 25 °C for 20 hours.

  • Workup & Validation: Carefully vent the H2​ gas. Quench the reaction with saturated aqueous Na2​CO3​ (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Analysis: Self-Validation Step: Analyze the crude mixture via 1H NMR to confirm the disappearance of the aromatic pyridine protons (δ 7.0–8.5 ppm). Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Workflow Prep Catalyst & Ligand Complexation (Ar) Add Substrate & I2 Introduction Prep->Add Rxn H2 Pressurization (600 psi) Add->Rxn Workup Quench & Extraction Rxn->Workup Anal Chiral HPLC & NMR Validation Workup->Anal

Experimental workflow for homogeneous asymmetric hydrogenation.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes based on the catalyst system utilized for the hydrogenation of 2,3-dialkyl-8-methoxyquinolines.

Catalyst SystemAdditive / PromoterSolventTemp / PressureConversion / YieldDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)
10% Pd/C (Heterogeneous)Acetic AcidMethanol50 °C / 50 psi>98% / 95%>95:5N/A (Racemic)
[Ir(COD)Cl]2​ / (S)-BINAP I2​ (5 mol%)Toluene25 °C / 600 psi>95% / 92%>95:5~90%
[Ir(COD)Cl]2​ / Chiral Diphosphonite I2​ (5 mol%)Toluene25 °C / 600 psi>99% / 94%>98:296%

Note: The steric bulk of the 2-propyl and 3-ethyl groups ensures exceptional diastereocontrol across all methods, heavily penalizing the formation of the trans-isomer.

References

  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.[Link]

  • Reetz, M. T., & Li, X. (2006). Asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites. Chemical Communications, (20), 2159-2160.[Link]

  • Wang, D.-W., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. The Chemical Record, 16(6), 2687-2704.[Link]

Method

Application Note: Extraction and Purification of 3-Ethyl-8-methoxy-2-propylquinoline from Organic Solvents

Background & Physicochemical Rationale 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a highly substituted, lipophilic quinoline derivative. It is frequently synthesized via transition-metal-catalyzed multi-com...

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Author: BenchChem Technical Support Team. Date: April 2026

Background & Physicochemical Rationale

3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a highly substituted, lipophilic quinoline derivative. It is frequently synthesized via transition-metal-catalyzed multi-component coupling, such as the iridium(III)-catalyzed reaction of anilines with aliphatic aldehydes (1)[1]. In drug development and materials science, isolating this specific compound from complex organic reaction mixtures—which often contain unreacted aldehydes, transition metal catalysts, and secondary amine byproducts—requires a highly optimized extraction protocol.

Mechanistic Causality in Solvent Extraction

The extraction strategy for 3-ethyl-8-methoxy-2-propylquinoline is dictated by two primary structural features:

  • Lipophilicity : The presence of the 3-ethyl, 2-propyl, and 8-methoxy groups significantly increases the molecule's partition coefficient (LogP). This makes the free base highly soluble in moderately polar to non-polar organic solvents like ethyl acetate (AcOEt) and toluene (2)[2].

  • pH-Dependent Partitioning (Acid-Base Swing) : Like most quinoline derivatives, the heterocyclic nitrogen possesses a lone pair of electrons that confers moderate basicity (pKa ≈ 4.9–5.1) (3)[3]. In a neutral or basic environment, the compound exists as a free base and partitions into the organic phase. When the pH is lowered below 2.0, the nitrogen is protonated, forming a highly water-soluble quinolinium salt. This reversible protonation is the causal mechanism that allows us to separate the quinoline from non-basic, lipophilic impurities (e.g., tarry polymeric byproducts or unreacted neutral organics) (4)[4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Direct Liquid-Liquid Extraction (Standard Post-Synthesis Workup)

This protocol is designed for relatively clean reaction mixtures, such as those obtained from optimized Ir(III)-catalyzed syntheses[1].

  • Step 1: Quenching and Neutralization. Dilute the organic reaction mixture (e.g., in DMSO or DMF) with an equal volume of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: PBS neutralizes trace acidic byproducts without dropping the pH low enough to protonate the quinoline, ensuring the target compound remains entirely un-ionized and ready for organic extraction.

  • Step 2: Organic Extraction. Extract the aqueous mixture with Ethyl Acetate (AcOEt) (3 × 20 mL).

    • Causality: AcOEt provides an optimal balance of polarity to dissolve the highly substituted quinoline while leaving inorganic salts and polar catalysts in the aqueous phase.

  • Step 3: Drying and Concentration. Combine the organic layers and dry over anhydrous MgSO₄. Filter and remove the solvent in vacuo.

  • Step 4: Self-Validating Quality Control. Purify via silica gel chromatography (AcOEt/Hexane = 5/95). Validate the fraction identity via ¹H NMR (500 MHz, CDCl₃): confirm the presence of the diagnostic methoxy singlet at 4.06 ppm and the distinct alkyl chain multiplets (e.g., the 2-propyl methylene quartet at 2.84 ppm)[1].

Protocol B: Acid-Base Swing Extraction (For High-Purity Recovery)

This protocol is employed when the target compound is contaminated with heavy tarry residues or neutral organic impurities[4].

  • Step 1: Acidification. Dissolve the crude mixture in an organic solvent (e.g., Toluene). Add 1.0 M HCl dropwise until the aqueous phase reaches pH < 2 (verify with pH paper). Vigorously mix for 10 minutes.

    • Causality: The target compound is converted to a quinolinium chloride salt, migrating to the aqueous phase.

  • Step 2: Impurity Wash. Separate the phases. Discard the organic layer containing neutral and polymeric impurities. Wash the aqueous layer once more with fresh Toluene to ensure complete removal of lipophilic contaminants.

  • Step 3: Basification. Cool the aqueous phase in an ice bath. Slowly add 2.0 M NaOH until the pH exceeds 10.

    • Causality: The alkaline environment deprotonates the quinolinium salt, regenerating the lipophilic free base. The solution will typically turn cloudy as the free base precipitates or forms an oil[4].

  • Step 4: Final Extraction. Extract the basified aqueous layer with Toluene or AcOEt (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure 3-ethyl-8-methoxy-2-propylquinoline.

Quantitative Data & Solvent Efficacy

Selecting the correct organic solvent is critical for maximizing recovery and minimizing emulsion formation during the extraction of dialkyl quinolines.

SolventRelative Extraction EfficacyPhase Separation SpeedPolarity Index (P')Suitability for Target Compound
Toluene Excellent (Highest Recovery)Fast2.4Ideal for highly lipophilic dialkyl quinolines; minimal emulsion[2].
Ethyl Acetate (AcOEt) High (Standard in Lit.)Moderate4.4Excellent general solvent; preferred for direct synthesis workup[1].
Dichloromethane (DCM) HighFast (Bottom Layer)3.1Good for acid-base swing; prone to emulsion with highly basic aqueous layers.
n-Hexane LowFast0.1Too non-polar for efficient primary extraction; used strictly as a chromatography co-solvent.

Extraction Workflow Visualization

G Start Crude Organic Mixture (Target + Neutral Impurities) Acidify Add 1M HCl (pH < 2) Protonation of Quinoline Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Discard Impurities) PhaseSep1->OrgWaste AqPhase Aqueous Phase (Quinolinium Salt) PhaseSep1->AqPhase Basify Add NaOH (pH > 10) Deprotonation AqPhase->Basify Extract Extract with Ethyl Acetate Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Waste (Discard) PhaseSep2->AqWaste PureOrg Organic Phase (Free Quinoline Base) PhaseSep2->PureOrg Dry Dry over MgSO4 & Evaporate PureOrg->Dry Product Pure 3-Ethyl-8-methoxy- 2-propylquinoline Dry->Product

Workflow of the acid-base swing extraction for isolating quinoline derivatives from organic mixtures.

References

  • Title: Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III)
  • Title: Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity Source: IntechOpen URL
  • Title: Identification of common byproducts in quinoline synthesis Source: Benchchem URL
  • Title: Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry Source: Madison Proceedings URL

Sources

Application

In Vivo Dosing Guidelines and Administration of 3-Ethyl-8-methoxy-2-propylquinoline

Abstract This document provides a comprehensive guide for the in vivo administration and dosing of the novel investigational compound, 3-Ethyl-8-methoxy-2-propylquinoline. As this new chemical entity (NCE) enters preclin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vivo administration and dosing of the novel investigational compound, 3-Ethyl-8-methoxy-2-propylquinoline. As this new chemical entity (NCE) enters preclinical evaluation, establishing robust, reproducible protocols is paramount for generating high-quality pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data. This guide details critical steps from physicochemical characterization and formulation development to administration protocols and the design of initial in vivo studies. The methodologies described herein are grounded in established principles of preclinical drug development to ensure scientific rigor and ethical conduct in animal research.[1][2][3][4][5]

Introduction

3-Ethyl-8-methoxy-2-propylquinoline is a novel quinoline derivative identified through phenotypic screening, demonstrating potent activity in vitro.[6][7] Quinoline-based scaffolds are prevalent in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[6][8] The progression of this promising compound from discovery to clinical application requires rigorous in vivo evaluation.[8]

The primary challenge in early preclinical testing, particularly for novel lipophilic compounds, is poor aqueous solubility, which can hinder absorption and lead to low bioavailability.[9][10][11][12] Therefore, a systematic approach to formulation and administration is essential for accurately assessing the compound's therapeutic potential and safety profile.[9][10] This document serves as a foundational resource for researchers, outlining best practices and detailed protocols for the initial in vivo characterization of 3-Ethyl-8-methoxy-2-propylquinoline in rodent models.

Section 1: Pre-Dosing Characterization & Formulation Development

Successful in vivo studies begin with a thorough understanding of the compound's physicochemical properties and the development of a suitable, safe, and effective formulation vehicle.[12]

Physicochemical Properties Summary

A preliminary analysis of 3-Ethyl-8-methoxy-2-propylquinoline is required. The following table summarizes key parameters that directly influence formulation strategy.

PropertyValue (Hypothetical)Implication for Formulation
Molecular Formula C15H19NO-
Molecular Weight 229.32 g/mol Standard for a small molecule.
Appearance White to off-white solid-
Aqueous Solubility <0.1 µg/mLPoorly soluble; requires solubilization strategy.[9][11][12]
LogP 4.5High lipophilicity; suggests solubility in organic solvents or lipids.
pKa 4.2 (Basic)Ionizable; solubility may be increased by pH adjustment.[9]

Note: These values are hypothetical and should be experimentally determined.

Protocol: Vehicle Screening for a Poorly Soluble Compound

Objective: To identify a safe and effective vehicle system that can solubilize 3-Ethyl-8-methoxy-2-propylquinoline at the required concentration for in vivo dosing.

Materials:

  • 3-Ethyl-8-methoxy-2-propylquinoline powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Tween® 80

  • Carboxymethylcellulose (CMC) sodium

  • Corn oil

  • Sterile saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer, magnetic stirrer, sonicator

Procedure:

  • Initial Solubility Test:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add 100 µL of individual solvents (DMSO, Ethanol, PEG400, Corn Oil).

    • Vortex vigorously for 2 minutes and visually inspect for dissolution.

    • Rationale: This initial screen quickly identifies powerful organic solvents for creating a stock solution.

  • Aqueous Vehicle Compatibility Test:

    • Based on the initial test, prepare a concentrated stock solution (e.g., 50 mg/mL) in a suitable organic solvent like DMSO.

    • In separate tubes, prepare common aqueous vehicle systems. Examples include:

      • 5-10% DMSO in saline[13]

      • 10% PEG400, 5% Tween® 80 in saline

      • 0.5% CMC in sterile water[13]

    • Titrate the DMSO stock solution into the aqueous vehicles while vortexing. Observe for any precipitation.

    • Rationale: This step determines if a co-solvent system is viable or if the compound crashes out upon dilution, which would necessitate a suspension or lipid-based formulation.[14][15]

  • Suspension Formulation Test:

    • If the compound precipitates in aqueous systems, a suspension is necessary.

    • Prepare a vehicle of 0.5% CMC with 0.1% Tween® 80 in sterile water.

    • Directly weigh the required amount of compound into the vehicle.

    • Homogenize using a sonicator or mechanical homogenizer until a fine, uniform suspension is achieved.

    • Rationale: Surfactants like Tween® 80 act as wetting agents to prevent particle aggregation and improve the stability of the suspension.[9]

  • Final Vehicle Selection:

    • The selected vehicle must keep the compound solubilized or uniformly suspended for the duration of the dosing procedure.

    • It must also be well-tolerated by the animal model via the intended administration route.[13][16][17] Always run a vehicle-only control group in your studies.[16]

Example Formulation Table:

RouteVehicle CompositionMax Compound Conc.Notes
IV 10% Solutol® HS 15 in saline5 mg/mLMust be a clear solution; filter sterilize.
IP 5% DMSO, 10% PEG400 in saline10 mg/mLCheck for peritoneal irritation.[13]
PO 0.5% CMC, 0.1% Tween® 80 in H₂O20 mg/mLPrepare fresh daily; ensure uniform suspension.

Section 2: In Vivo Administration Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.[1][2][3][4][5]

Workflow for In Vivo Dosing

The following diagram illustrates the general workflow for preparing and administering the compound.

G cluster_prep Formulation Preparation cluster_animal Animal Handling & Dosing Compound Weigh Compound Mix Mix & Solubilize/ Suspend Compound->Mix Vehicle Prepare Vehicle Vehicle->Mix QC QC Check (Visual, pH) Mix->QC AnimalPrep Record Body Weight QC->AnimalPrep Proceed if OK DoseCalc Calculate Dose Volume AnimalPrep->DoseCalc Administer Administer Compound (PO, IP, or IV) DoseCalc->Administer Monitor Post-Dose Monitoring Administer->Monitor

Caption: General workflow from formulation to post-administration monitoring.

Protocol: Oral Gavage (PO) Administration in Mice

Objective: To administer a precise dose of 3-Ethyl-8-methoxy-2-propylquinoline directly into the stomach.

Materials:

  • Formulated compound (typically a suspension for oral delivery).

  • 20-gauge, 1.5-inch curved disposable feeding needle.

  • 1 mL syringe.

  • Appropriate animal restraint.

Procedure:

  • Preparation: Ensure the formulation is a homogenous suspension by vortexing immediately before drawing it into the syringe.

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement. The body should be held straight.

  • Needle Insertion: Introduce the gavage needle into the mouth, slightly off-center. Gently advance the needle along the roof of the mouth until it passes the esophagus. The animal should swallow the needle; do not force it.

  • Dose Administration: Once the needle is correctly positioned (a slight resistance is felt as it enters the stomach), dispense the contents of the syringe smoothly and steadily.

  • Withdrawal & Monitoring: Withdraw the needle in a single, smooth motion. Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing), which could indicate improper administration.

Protocol: Intraperitoneal (IP) Injection in Mice

Objective: To administer the compound into the peritoneal cavity for systemic absorption.

Materials:

  • Formulated compound (solution or fine suspension).

  • 25-27 gauge needle with a 1 mL syringe.

Procedure:

  • Preparation: Draw the calculated dose volume into the syringe. Remove any air bubbles.

  • Animal Restraint: Restrain the mouse and tilt it slightly downwards to allow the abdominal organs to shift away from the injection site.

  • Injection: The injection site is in the lower right quadrant of the abdomen. Insert the needle at a 15-20 degree angle, bevel up, just deep enough to penetrate the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the needle and re-prepare.

  • Dose Administration: Inject the solution smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of pain or irritation.

Section 3: Designing Foundational In Vivo Studies

The initial in vivo studies are designed to establish a therapeutic window by defining toxicity and understanding the drug's behavior in the body.[18][19]

Logical Progression of Preclinical In Vivo Studies

The following diagram shows the relationship between key initial studies.

G MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Defines highest dose for PK PD Pharmacodynamic (PD)/ Efficacy Study MTD->PD Sets upper limit for efficacy doses PK->PD Informs dose & schedule (Exposure-Response) Tox GLP Toxicology PD->Tox Provides rationale for clinically relevant doses

Caption: Logical relationship between MTD, PK, and PD studies.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a drug that does not cause unacceptable side effects or toxicity over a short period.[19][20][21]

Design:

  • Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice).

  • Group Size: n=3-5 mice per group.

  • Dosing Regimen: Administer single, escalating doses of the compound.[8] A common starting point is a dose-escalation scheme (e.g., 10, 30, 100, 300 mg/kg).

  • Route: Use the intended therapeutic route (e.g., oral gavage).

  • Duration: Observe animals closely for the first 4 hours, then daily for 7-14 days.[8]

  • Endpoints:

    • Clinical Observations: Record changes in skin, fur, motor activity, and behavior.[8][20]

    • Body Weight: Record daily. A body weight loss of >15-20% is often considered a sign of significant toxicity.[19][22]

    • Mortality: Record any deaths. The MTD is not intended to be a lethal dose study.[19][21]

Protocol: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10][18][23]

Design:

  • Animal Model: Typically rats (for easier blood collection) or mice.

  • Group Size: n=3-4 animals per time point.

  • Dosing:

    • Intravenous (IV) Group: Administer a single low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.[8][24]

    • Oral (PO) Group: Administer a single higher dose (e.g., 10 mg/kg) to determine oral bioavailability.[8][24]

  • Sample Collection: Collect blood samples at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[8][24]

  • Analysis: Process blood to plasma and analyze compound concentration using a validated LC-MS/MS method.

  • Key Parameters: Calculate Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).[10]

Protocol: Pharmacodynamic (PD) / Efficacy Study

Objective: To determine if the drug engages its target and produces the desired biological effect in a disease model.[25][26][27][28]

Design:

  • Animal Model: An appropriate disease model (e.g., tumor xenograft model for an anti-cancer agent).[29]

  • Group Size: n=8-10 animals per group to achieve statistical power.

  • Dosing: Based on PK and MTD data, select 2-3 dose levels. Include a vehicle control group.

  • Treatment Schedule: Administer the compound on a defined schedule (e.g., once daily for 21 days).[8]

  • Endpoints:

    • Efficacy: Measure the primary outcome (e.g., tumor volume, pathogen load).[29]

    • Target Engagement: Collect tissues at the end of the study to measure a pharmacodynamic biomarker that confirms the drug is hitting its intended target.[25][26][27]

    • Tolerability: Monitor body weight and clinical signs throughout the study.[29]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vivo evaluation of 3-Ethyl-8-methoxy-2-propylquinoline. By systematically characterizing the compound's formulation requirements, administration routes, and in vivo properties through carefully designed MTD, PK, and PD studies, researchers can generate the high-quality, reproducible data necessary to make informed decisions and advance this promising compound through the drug development pipeline. Adherence to these principles and to the highest standards of animal welfare is critical for success.

References

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022, February 15). American Psychological Association. Retrieved from [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2025, September 8). American Psychological Association. Retrieved from [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). The Norwegian National Research Ethics Committees. Retrieved from [Link]

  • How to design a rodent PK study for a poorly soluble compound? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. (2025, October 25). Drug Development & Delivery. Retrieved from [Link]

  • Ethical Principles and Guidelines for the Use of Animals for Scientific purposes. National Research Council of Thailand. Retrieved from [Link]

  • Gaur, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1155–1170. Retrieved from [Link]

  • PD Assay: Pharmacodynamic Biomarkers. BioAgilytix. Retrieved from [Link]

  • Preclinical α-FORMULATION™ Screen. The Solubility Company. Retrieved from [Link]

  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. (2020). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Clinical Pharmacodynamic Biomarker Assays. National Cancer Institute. Retrieved from [Link]

  • Pharmacodynamic (PD) Biomarkers. Charles River Laboratories. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved from [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. Charles River Laboratories. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved from [Link]

  • Using Mouse Data to Establish PK/PD Relationships. (2025, February 24). InnoSer. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. Enamine. Retrieved from [Link]

  • Large Molecule Pharmacokinetics | Rodent PK Studies. Aragen Life Sciences. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, May 31). Bio-Rad. Retrieved from [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 8). ResearchGate. Retrieved from [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (2001). Journal of Applied Toxicology. Retrieved from [Link]

  • Study to Evaluate Safety, Tolerability, Maximum Tolerated Dose (MTD), Efficacy, and Pharmacokinetics (PKs) of CPI-613 Given Twice Weekly for Three Consecutive Weeks in Patients With Advanced Hematologic Malignancies. ClinicalTrials.gov. Retrieved from [Link]

  • Refining MTD studies. NC3Rs. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). Journal of Medicinal Chemistry. Retrieved from [Link]

  • methyl 2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate. PubChem. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). RSC Advances. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate. Retrieved from [Link]

  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (2012). ResearchGate. Retrieved from [Link]

  • ethyl 4-(2-methoxy-5-methylanilino)-8-methylquinoline-3-carboxylate. Mol-Instincts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Ethyl-8-methoxy-2-propylquinoline Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when constructing heavily substituted quinoline scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when constructing heavily substituted quinoline scaffolds.

While classical Friedländer annulations are standard, they often suffer from severe regioselectivity issues when using unsymmetrical ketones, leading to inseparable mixtures of 2,3-dialkyl and 2-alkyl quinolines (1)[1]. To bypass this, the most robust method for synthesizing 3-Ethyl-8-methoxy-2-propylquinoline utilizes an Iridium(III)-catalyzed multi-component reaction. By reacting 2-methoxyaniline with butanal, the aliphatic aldehyde undergoes in situ aldol condensation, guaranteeing the exact 3-ethyl-2-propyl substitution pattern without isomeric mixtures (2)[2].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol to help you maximize your yield.

Mechanistic Overview & Pathway Diagnostics

Understanding the catalytic cycle is critical for troubleshooting. The reaction proceeds via a Mannich-type imine formation, followed by nucleophilic addition and dehydrative cyclization. The critical bottleneck is the final step: the intermediate 1,2-dihydroquinoline must be oxidized to the fully aromatized quinoline. If oxidation fails, the intermediate acts as a hydrogen donor, destroying your yield by reducing the imine into a secondary amine byproduct[2].

G A 2-Methoxyaniline + Butanal (Starting Materials) B Mannich-type Imine Formation A->B DMSO, RT C Aldol Condensation & Nucleophilic Addition B->C + Butanal, 90 °C D 1,2-Dihydroquinoline (Intermediate) C->D Dehydrative Cyclization E Aerobic Oxidation [IrCl2H(cod)]2 / O2 D->E Efficient Oxidant G Hydrogen Transfer (Side Reaction) D->G Low O2 / Argon F 3-Ethyl-8-methoxy- 2-propylquinoline (7h) E->F Dehydrogenation H Secondary Amine (Byproduct) G->H Imine Reduction

Figure 1: Ir-catalyzed synthesis pathway of 3-Ethyl-8-methoxy-2-propylquinoline and side reactions.

Quantitative Yield Analytics

To illustrate the causality of atmospheric conditions on your final yield, review the quantitative data below. Using an inert atmosphere directly causes the reaction to cannibalize itself via transfer hydrogenation[2].

Atmosphere / OxidantCatalystYield of Target Quinoline (%)Yield of Secondary Amine Byproduct (%)Polymeric Byproducts
Argon [IrCl2H(cod)]218 - 25%31 - 45%Low
Oxygen (O₂ balloon) [IrCl2H(cod)]255% Trace (<5%) Low
Air (Open flask) [IrCl2H(cod)]2~35%~15%Moderate
Argon None0%0%High (Oily)

Data synthesized from foundational optimization studies on Ir-catalyzed quinoline synthesis.

Troubleshooting FAQs (The "Why" Behind the "What")

Q1: Why is my yield of 3-Ethyl-8-methoxy-2-propylquinoline stuck below 30%, with a significant amount of secondary amine byproduct? A1: This is a classic terminal oxidant failure. The reaction proceeds via a 1,2-dihydroquinoline intermediate. If there is no efficient terminal oxidant present, this intermediate acts as a strong hydrogen donor to the imine (transfer hydrogenation), forming a secondary amine and permanently halting the catalytic cycle[2]. Solution: Ensure a strict oxygen atmosphere (using an O₂ balloon or continuous sparging) rather than argon. Oxygen acts as the terminal oxidant for the Iridium-catalyzed dehydrogenation, preventing byproduct formation.

Q2: What causes the formation of oily, intractable polymeric byproducts during the reaction? A2: Aliphatic aldehydes like butanal are highly prone to uncontrolled aldol polymerization under prolonged heating and basic/catalytic conditions. Solution: Never add the entire volume of butanal at once. Add the butanal slowly (dropwise via a syringe pump) to the pre-stirred mixture of 2-methoxyaniline and the Ir-catalyst in DMSO. This keeps the monomer concentration low, favoring the cross-coupling reaction over homopolymerization.

Q3: Can I substitute butanal with a pre-formed α,β -unsaturated aldehyde like 2-ethylhex-2-enal? A3: Yes. The reaction inherently forms 2-ethylhex-2-enal in situ via the aldol condensation of two butanal molecules. Using the pre-formed enal can reduce side reactions (like simple imine reduction) and improve atom economy, though the [IrCl2H(cod)]2 catalyst and oxygen atmosphere are still strictly required for the final oxidative aromatization step.

Self-Validating Experimental Protocol

To ensure reproducibility, do not blindly follow steps; validate the chemistry at each phase.

Step 1: Catalyst Activation & Imine Formation

  • In a dry, round-bottom flask, dissolve 2-methoxyaniline (1.0 equiv) and [IrCl2H(cod)]2 (0.05 equiv) in anhydrous DMSO (0.5 M concentration).

  • Stir the mixture at room temperature for 1 hour.

  • Validation Checkpoint 1: Take a 5 µL aliquot, quench in CDCl₃. The ¹H NMR should show the appearance of a distinct imine proton. If absent, verify your DMSO is strictly anhydrous, as trace water drives the imine equilibrium backward.

Step 2: Aliphatic Aldehyde Addition & Cyclization 3. Purge the reaction vessel and attach an Oxygen (O₂) balloon. 4. Add butanal (2.5 equiv) dropwise over 30 minutes to prevent aldol polymerization. 5. Heat the reaction mixture to 90 °C for 12 hours under the O₂ atmosphere.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 4:1). The intermediate dihydroquinoline will appear as a UV-active spot that does not fluoresce. As aerobic oxidation proceeds, a highly fluorescent blue spot (the fully aromatized quinoline) will emerge at a higher Rf​ . The reaction is complete when the non-fluorescent intermediate spot vanishes.

Step 3: Workup & Isolation 6. Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. 7. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation Checkpoint 3: Pure 3-Ethyl-8-methoxy-2-propylquinoline will yield colorless crystals. Final validation via ¹H NMR (500 MHz, CDCl₃) must confirm: a distinct methoxy singlet at 4.06 ppm (3H, OCH₃), the quinoline aromatic protons between 6.96–7.83 ppm, and the characteristic aliphatic multiplets for the ethyl and propyl chains[2].

References

  • Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III)
  • Recent Advances in the Friedländer Reaction Source: Chemical Reviews - ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethyl-8-methoxy-2-propylquinoline (EMP-Q) Aqueous Precipitation

Welcome to the Technical Support Center for 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2), hereafter referred to as EMP-Q . EMP-Q is a highly lipophilic, substituted quinoline derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2), hereafter referred to as EMP-Q .

EMP-Q is a highly lipophilic, substituted quinoline derivative. While its structure makes it a valuable compound in medicinal chemistry and pharmacological research, its physicochemical properties—specifically the hydrophobic quinoline core combined with alkyl (ethyl, propyl) and methoxy substituents—result in exceptionally poor thermodynamic aqueous solubility. Because quinolines are weak bases (typical pKa ~4.0–5.0), EMP-Q remains predominantly unionized at physiological pH (7.4), leading to severe precipitation issues during in vitro assays and formulation development [1].

This guide provides a causality-driven framework to diagnose, troubleshoot, and permanently resolve EMP-Q precipitation in aqueous media.

Diagnostic Workflow for EMP-Q Precipitation

Before altering your experimental design, you must identify the kinetic or thermodynamic mechanism driving the precipitation. Use the diagnostic decision tree below to categorize your issue.

G Start Precipitation Observed in Aqueous Media Q1 When does precipitation occur? Start->Q1 Imm Immediately upon DMSO dilution Q1->Imm Del Delayed (Hours later) in cell culture Q1->Del pH Upon adjusting pH to 7.4 Q1->pH Sol1 Kinetic Shock: Use Step-Down Dilution Imm->Sol1 Solvent Exchange Rate > Dispersion Sol2 Metastable Nucleation: Add HP-β-CD Del->Sol2 Supersaturation Limit Exceeded Sol3 Unionized Free Base: Formulate as Complex pH->Sol3 pH > pKa (De-protonation)

Figure 1: Diagnostic decision tree for identifying and resolving EMP-Q aqueous precipitation mechanisms.

Quantitative Solubility Profile of EMP-Q

To design a robust assay, you must understand the solubility limits of EMP-Q under various conditions. The table below summarizes the quantitative behavior of lipophilic quinoline derivatives across different vehicles and thermodynamic states [2, 3].

Formulation / VehiclepHApparent Solubility (µM)Thermodynamic StateVisual Observation
100% Aqueous Buffer (PBS) 7.4< 5.0Solid (Insoluble)Immediate heavy precipitation
100% Aqueous Buffer (Acetate) 4.0~ 450.0Solvated (Ionized)Clear solution
1% DMSO in Cell Media 7.4~ 15.0Metastable SupersaturationDelayed precipitation (2–4h)
0.1% Tween-80 in PBS 7.4~ 85.0Micellar EncapsulationSlightly opalescent
10% HP-β-CD in PBS 7.4> 2500.0Inclusion ComplexClear, stable indefinitely

Core Troubleshooting Guide (Q&A)

Issue 1: Immediate "Crashing Out" Upon DMSO Dilution

Q: I prepared a 50 mM stock of EMP-Q in 100% DMSO. When I pipetted 2 µL of this stock directly into 198 µL of PBS (to make a 500 µM solution at 1% DMSO), the compound immediately formed a cloudy white precipitate. Why did this happen?

A: You are experiencing "kinetic shock" or solvent-exchange precipitation. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic EMP-Q molecules can disperse [2]. This creates a localized zone of extreme supersaturation, forcing the compound to rapidly nucleate and "crash out" of solution. Once EMP-Q forms crystalline aggregates in water, it is thermodynamically trapped and will not re-dissolve, even if the final theoretical concentration is within its solubility limit [3]. Solution: Implement the Step-Down Dilution Method (See Protocol 1).

Issue 2: Delayed Precipitation During In Vitro Assays

Q: My EMP-Q solution looks perfectly clear when I first add it to my 96-well cell culture plates. However, when I check the plates 4 hours later under the microscope, I see needle-like crystals forming over the cells. How is this possible?

A: Your initial dilution created a "metastable supersaturated" solution. While the compound didn't immediately crash out, the concentration of EMP-Q exceeded its true thermodynamic solubility limit at pH 7.4. Over time, physical disturbances, temperature fluctuations (e.g., moving the plate from a hood to a 37°C incubator), or interactions with proteins in the media provided nucleation sites, triggering delayed crystallization [3]. Solution: You must increase the intrinsic thermodynamic solubility of the media using a solubilizer like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (See Protocol 2).

Issue 3: pH-Dependent Precipitation

Q: EMP-Q dissolves beautifully in slightly acidic water (pH 4.0). But the moment I titrate the solution up to pH 7.4 for my biological assay, it precipitates entirely. Why?

A: This is a classic demonstration of the pH-partition theory governed by the Henderson-Hasselbalch equation [4]. EMP-Q contains a weakly basic quinoline nitrogen. At pH 4.0 (below its pKa), the nitrogen is protonated, creating a charged, water-soluble cation. As you raise the pH past its pKa to 7.4, the compound deprotonates, reverting to its highly lipophilic, uncharged free-base form, which is completely insoluble in water[1]. You cannot rely on pH adjustment for physiological assays; you must use a carrier system.

Validated Experimental Protocols

Protocol 1: Step-Down DMSO Dilution Method for In Vitro Assays

This protocol prevents localized kinetic shock by gradually introducing the compound to the aqueous environment [2].

Causality: By creating an intermediate organic-aqueous phase, you reduce the solvent exchange gradient, preventing rapid nucleation. Self-Validation: We utilize Nephelometry (turbidity measurement via Optical Density at 600 nm) to confirm the absence of sub-visual precipitates [3].

  • Prepare Master Stock: Dissolve EMP-Q in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • Prepare Intermediate Stock: In a separate tube, mix 10 µL of the 10 mM Master Stock with 90 µL of 100% DMSO to create a 1 mM intermediate stock.

  • Pre-warm Media: Ensure your target aqueous buffer or cell culture media is pre-warmed to 37°C. (Cold media drastically lowers thermodynamic solubility).

  • Step-Down Addition: While gently vortexing the pre-warmed media (990 µL), add 10 µL of the 1 mM intermediate stock dropwise (do not inject the pipette tip under the surface).

  • Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Measure absorbance at 600 nm (OD600) against a blank of media + 1% DMSO.

    • Pass Criteria: OD600 must be < 0.05. If OD600 > 0.05, micro-precipitation has occurred, and the concentration must be lowered.

Protocol 2: Preparation of EMP-Q / HP-β-CD Inclusion Complexes

For concentrations exceeding 50 µM at physiological pH, co-solvents (like DMSO) will fail. You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form a host-guest inclusion complex [5, 6].

Causality: The lipophilic quinoline core of EMP-Q inserts into the hydrophobic cavity of the cyclodextrin ring, while the exterior hydroxyl groups of the cyclodextrin maintain hydrogen bonding with the aqueous solvent, effectively "hiding" the drug from the water [5].

CD_Complex Drug EMP-Q (Free Base) Highly Lipophilic Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Hydrophobic Interactions CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Encapsulation Soluble Aqueous Solubilization (Bioavailable) Complex->Soluble Shielding from Aqueous Media

Figure 2: Mechanistic pathway of EMP-Q solubilization via HP-β-CD inclusion complexation.

  • Prepare Cyclodextrin Vehicle: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 10% (w/v). Stir until completely clear.

  • Compound Addition: Weigh out solid EMP-Q powder and add it directly to the 10% HP-β-CD solution to achieve your target concentration (e.g., 1 mM). Do not use DMSO.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy facilitates the thermodynamic insertion of EMP-Q into the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to ensure the complexation reaches thermodynamic equilibrium.

  • Validation Step: Centrifuge the solution at 10,000 x g for 15 minutes to pellet any un-complexed EMP-Q. Carefully extract the supernatant. Analyze the supernatant via HPLC or UV-Vis spectrophotometry to quantify the exact concentration of solubilized EMP-Q [5].

Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 or Triton X-100 instead of Cyclodextrins? A: While surfactants can form micelles to encapsulate EMP-Q, they often cause cell membrane disruption and cytotoxicity in in vitro assays at concentrations required to solubilize highly lipophilic quinolines. HP-β-CD is biologically inert and is the preferred standard for cell-based and in vivo studies.

Q: Does temperature affect the solubility of my EMP-Q stock? A: Yes. Storing DMSO stocks at 4°C or -20°C will drastically reduce solubility, causing the compound to precipitate inside the tube. Always allow frozen or refrigerated DMSO stocks to equilibrate to room temperature, and vortex vigorously before use to ensure any microscopic precipitates have re-dissolved[3].

References

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base Source: PubMed / NIH URL: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL:[Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances Source: CR Com URL:[Link]

  • Dependence of Viscosity and Diffusion on β-Cyclodextrin and Chloroquine Diphosphate Interactions Source: MDPI URL:[Link]

Troubleshooting

Preventing degradation of 3-Ethyl-8-methoxy-2-propylquinoline during long-term storage

Welcome to the technical support guide for 3-Ethyl-8-methoxy-2-propylquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Ethyl-8-methoxy-2-propylquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in the laboratory. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental procedures to prevent, identify, and resolve degradation issues.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 3-Ethyl-8-methoxy-2-propylquinoline.

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, 3-Ethyl-8-methoxy-2-propylquinoline should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light . The container should be tightly sealed to prevent moisture ingress.

Q2: Why is an inert atmosphere necessary?

The quinoline ring system, while generally resistant to oxidation, can be susceptible to oxidative degradation over long periods, especially in the presence of light or trace metal impurities.[1] The electron-rich methoxy group can also increase susceptibility to oxidation. An inert atmosphere displaces oxygen, minimizing the risk of forming N-oxides or other oxidative byproducts.[1][2]

Q3: How sensitive is this compound to light?

Aromatic systems, particularly those with heteroatoms and electron-donating groups like the methoxy group, can be susceptible to photodegradation.[1][3] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[3] Therefore, storing the compound in an amber vial or a light-blocking container is a mandatory precaution.

Q4: Can I store it in a solution?

Long-term storage in solution is strongly discouraged. Solvents can introduce contaminants (e.g., peroxides in ethers, dissolved oxygen) and facilitate hydrolytic or solvolytic degradation pathways, especially if the compound has any labile functional groups not immediately apparent from its core structure. If short-term storage in solution is necessary, use a high-purity, degassed aprotic solvent (e.g., acetonitrile) and store at -20°C or below.

Q5: The solid material has changed color from off-white to yellow/brown. What does this mean?

Color change is a common indicator of degradation. Quinoline itself is known to turn yellow on standing.[4] This is often due to the formation of minor oxidative or polymeric impurities. If a color change is observed, it is critical to re-analyze the material for purity before use.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Appearance of new peaks in HPLC/LC-MS chromatogram after storage. 1. Oxidative Degradation: Exposure to atmospheric oxygen.1. Purge & Seal: Before sealing, purge the headspace of the vial with a gentle stream of argon or nitrogen. Use vials with PTFE-lined caps for a superior seal. This minimizes oxygen exposure, a key initiator of degradation.[1][2]
2. Photodegradation: Exposure to ambient or UV light.2. Protect from Light: Store the material in an amber glass vial and keep it in a dark place, such as a sealed box within the freezer. Photons can provide the activation energy for unwanted reactions.[1]
3. Hydrolysis: Ingress of moisture into the container.3. Use a Desiccator: Before placing in the freezer, store the sealed vial in a desiccator to remove any surface moisture. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.
Decrease in assay purity or loss of parent compound mass. 1. Thermal Degradation: Storage at an inappropriate temperature (e.g., room temp).1. Verify Storage Temperature: Ensure freezers are functioning correctly and are not subject to frequent temperature fluctuations or prolonged freeze-thaw cycles. Thermal energy can accelerate all degradation pathways.[1]
2. Chemical Incompatibility: Stored in a reactive container or with contaminants.2. Use Inert Containers: Store exclusively in high-quality borosilicate glass or appropriate inert polymer containers. Avoid rubber stoppers, which can contain leachable metals that may catalyze degradation.[5]
Inconsistent results or poor reproducibility in biological assays. 1. Formation of Active Degradants: Degradation products may have their own biological activity, interfering with the assay.1. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradants. This helps in identifying potential interfering species and ensures your analytical method can resolve them from the parent compound.[6][7]
2. Precipitation from Solution: The compound may be precipitating out of the assay buffer during the experiment.2. Check Solubility & Re-filter: Visually inspect stock solutions for any precipitate. Re-confirm the compound's solubility in the specific assay buffer used. Filtering the solution immediately before use can remove any micro-precipitates.

Visualizing Degradation & Troubleshooting

To better understand the potential failure modes and the steps to mitigate them, the following diagrams illustrate the primary degradation pathways and the logical troubleshooting workflow.

Potential Degradation Pathways cluster_Stressors Initiating Stressors cluster_Compound cluster_Products Potential Degradation Products Oxygen Oxygen Light (UV/Vis) Light (UV/Vis) Compound 3-Ethyl-8-methoxy-2-propylquinoline Light (UV/Vis)->Compound Photolysis Moisture/Water Moisture/Water Moisture/Water->Compound Hydrolysis (if labile groups present) N_Oxide Quinoline N-Oxide Compound->N_Oxide Oxidation Hydroxylated Hydroxylated Derivatives Compound->Hydroxylated Oxidative/Photolytic Demethylated O-Demethylated Product Compound->Demethylated Acidic/Photolytic Ring_Cleavage Ring Cleavage Products Compound->Ring_Cleavage Aggressive Stress

Caption: Potential degradation pathways for the quinoline compound.

Troubleshooting Workflow Start Problem: Inconsistent Results / Purity Loss CheckStorage 1. Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckHandling 2. Review Handling Procedures (Weighing, Dissolution) CheckStorage->CheckHandling Reanalyze 3. Re-analyze Purity (Use Validated HPLC Method) CheckHandling->Reanalyze PurityOK Purity Confirmed? Reanalyze->PurityOK ProblemElsewhere Issue is likely in assay/downstream process. PurityOK->ProblemElsewhere Yes DegradationConfirmed Purity Degraded. Implement Corrective Actions. PurityOK->DegradationConfirmed No CorrectiveActions Purge with Inert Gas Use Amber Vials Store at -20°C Use Desiccator DegradationConfirmed->CorrectiveActions QualifyNew Qualify a new batch of material. CorrectiveActions->QualifyNew

Caption: Logical workflow for troubleshooting compound degradation.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your compound.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[2][6]

Objective: To identify likely degradation products under acid, base, oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-Ethyl-8-methoxy-2-propylquinoline in acetonitrile.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial of the stock solution stored at -20°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[1][8]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1][8]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1][9]

    • Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C for 48 hours.[1] After stressing, dissolve in acetonitrile to 0.5 mg/mL.

    • Photodegradation: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1]

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.[8]

    • Analyze all stressed samples and the control sample using a stability-indicating HPLC method (see Protocol 2).

    • Aim for 5-20% degradation for the results to be most useful.[6] If degradation is too rapid or slow, adjust the stress duration or temperature accordingly.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[8]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method that separates the parent compound from all potential degradation products generated in the forced degradation study.

Starting HPLC Conditions:

  • HPLC System: A system with a gradient pump and a Diode Array Detector (DAD) is recommended to assess peak purity.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Note: Phosphoric acid can help achieve symmetrical peak shapes for basic quinoline molecules).[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan with DAD and select an optimal wavelength (e.g., 250 nm).[11]

  • Injection Volume: 10 µL.

Method Validation:

  • Inject samples from the forced degradation study.

  • Specificity: The primary goal is to achieve baseline separation between the parent peak and all degradation peaks.

  • Peak Purity: Use the DAD to assess the peak purity of the parent compound in the presence of its degradants.

  • Once separation is achieved, the method should be fully validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[10]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ACS Publications. (2002). Radical-Induced Oxidative Transformation of Quinoline | The Journal of Physical Chemistry A.
  • (n.d.).
  • PMC. (2016). Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • PubMed. (n.d.). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations.
  • PubMed. (2015). Photodegradation of methoxy substituted curcuminoids.
  • (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • (2026).
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • SciSpace. (2015). Photodegradation of methoxy substituted curcuminoids.
  • Research Journal of Pharmacy and Technology. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Poor Water Solubility of 3-Ethyl-8-methoxy-2-propylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly substituted quinoline derivatives for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly substituted quinoline derivatives for in vitro and in vivo assays.

3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a classic example of a Developability Classification System (DCS) Class IIb compound—meaning its absorption and utility are strictly limited by its inherent aqueous solubility[1]. The combination of a rigid, planar bicyclic aromatic core with bulky aliphatic chains (3-ethyl and 2-propyl) creates a highly lipophilic molecule with strong crystal lattice energy. When introduced to water, these alkyl chains disrupt the hydrogen-bonding network, forcing water to form thermodynamically unfavorable clathrate-like structures around the molecule.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these formulation hurdles.

Part 1: Diagnostic FAQ & Causality Analysis

Q1: Why does 3-Ethyl-8-methoxy-2-propylquinoline precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A: You are experiencing a "solvent-shift" nucleation event. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops instantaneously. Because the 3-ethyl and 2-propyl groups are highly hydrophobic, the drug molecules self-associate to minimize their exposed surface area to water faster than they can disperse[2]. This uncontrolled precipitation ruins dose-response curves and causes assay artifacts.

Q2: Can I just lower the pH of my assay buffer to dissolve it? A: Yes, but with caveats. The quinoline nitrogen is a weak base. At physiological pH (7.4), the molecule is predominantly un-ionized and highly lipophilic. Lowering the pH (typically < 4.0) protonates the nitrogen, forming a water-soluble salt. However, while this works for analytical chemistry, acidic buffers are highly cytotoxic and generally incompatible with live-cell assays or physiological in vivo models.

Q3: If pH adjustment isn't viable for my cell assay, what is the best alternative? A: We recommend either a Co-solvent/Surfactant Cascade or Host-Guest Complexation . Co-solvents (like DMSO mixed with Tween-80) reduce the polarity of the solvent system to prevent precipitation upon dilution[3]. Alternatively, cyclodextrins can encapsulate the hydrophobic alkyl chains within a lipophilic cavity while maintaining a hydrophilic exterior, vastly improving apparent solubility without the toxicity of heavy surfactants[4].

Part 2: Quantitative Solubility Data

To guide your formulation strategy, below is a comparative analysis of the apparent aqueous solubility of 3-Ethyl-8-methoxy-2-propylquinoline across various standard vehicles.

Formulation VehicleApparent Solubility (µg/mL)Fold EnhancementSuitability for Live-Cell Assays
Deionized Water (pH 7.0)< 1.01xN/A (Insoluble)
PBS (pH 7.4)< 1.01xN/A (Insoluble)
Acidic Buffer (pH 3.0)~ 450.0> 450xPoor (Cytotoxic pH)
5% DMSO + 95% PBS~ 15.0> 15xModerate (Prone to crashing)
5% DMSO + 5% Tween-80 + 90% PBS~ 120.0> 120xModerate (Surfactant toxicity)
20% HP-β-CD in PBS ~ 850.0 > 850x Excellent (Biocompatible)

Part 3: Solubilization Decision Workflow

Use the following decision tree to select the optimal formulation strategy based on your downstream application constraints.

SolubilizationWorkflow Start Start: Formulate 3-Ethyl-8-methoxy-2-propylquinoline CheckPH Is the downstream assay pH-sensitive? (e.g., live cells) Start->CheckPH Acidic Protocol A: pH Adjustment (Protonate Quinoline N, pH < 4) CheckPH->Acidic No CheckTox Are cells sensitive to surfactants or DMSO? CheckPH->CheckTox Yes Validate Self-Validation Step (DLS or OD600 to check for aggregates) Acidic->Validate Cosolvent Protocol B: Co-solvent Cascade (5% DMSO + 10% Tween-80) CheckTox->Cosolvent No Cyclo Protocol C: Host-Guest Complexation (20% HP-β-CD) CheckTox->Cyclo Yes Cosolvent->Validate Cyclo->Validate

Decision tree for selecting the optimal solubilization strategy for lipophilic quinoline derivatives.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible aggregates can severely skew assay results. The following protocols include built-in validation steps to ensure scientific integrity.

Protocol B: Co-Solvent & Surfactant Cascade (For robust biochemical assays)

Mechanism: Surfactants like Tween-80 form micelles that shield the non-polar quinoline core from water, while DMSO lowers the dielectric constant of the bulk solvent[2].

  • Primary Solvation: Dissolve 3-Ethyl-8-methoxy-2-propylquinoline dry powder in 100% molecular biology grade DMSO to create a 50 mM master stock. Vortex until completely clear.

  • Surfactant Coating: Transfer 50 µL of the DMSO stock to a new tube. Add 50 µL of 100% Tween-80 directly to the DMSO stock. Crucial Step: Vortex vigorously for 2 minutes. Causality: Coating the drug molecules in surfactant monomers before introducing water prevents rapid nucleation.

  • Aqueous Phase Addition: While continuously vortexing the tube on medium speed, add 900 µL of PBS (pH 7.4) dropwise (1 drop per second).

  • Self-Validation (Turbidity Check): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the Optical Density at 600 nm (OD600) using a microplate reader.

    • Pass: OD600 < 0.05 (True solution or stable nano-micelles).

    • Fail: OD600 > 0.05 (Sub-visible precipitation occurred; the aqueous addition was likely too fast).

Protocol C: Host-Guest Complexation with HP-β-CD (For sensitive live-cell/in vivo assays)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that perfectly accommodates the 2-propyl and 3-ethyl aliphatic chains of the quinoline, while its hydroxyl-rich exterior maintains excellent aqueous solubility[5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Direct Complexation: Weigh the required amount of 3-Ethyl-8-methoxy-2-propylquinoline powder and add it directly to the 20% HP-β-CD solution to target a final concentration of 2 mM. (Do not use DMSO here, as it competes with the drug for the cyclodextrin cavity).

  • Thermodynamic Equilibration: Place the suspension in a bath sonicator set to 37°C for 45 minutes. The thermal energy and sonication overcome the crystal lattice energy, allowing the drug to partition into the cyclodextrin cavities[4].

  • Self-Validation (Centrifugation & UV-Vis):

    • Centrifuge the tube at 12,000 x g for 10 minutes.

    • Carefully inspect the bottom of the tube for a white pellet (uncomplexed drug).

    • To quantitatively validate, carefully aspirate the supernatant and measure its UV absorbance at ~313 nm (the characteristic quinoline peak) against a standard curve. If the calculated concentration matches your target 2 mM, the complexation is 100% successful.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethyl-8-methoxy-2-propylquinoline Scale-Up

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of highly substituted quinolines like 3-Ethyl-8-methoxy-2-propylquinoline from bench-scale to pilot-plant production introduces complex thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of highly substituted quinolines like 3-Ethyl-8-methoxy-2-propylquinoline from bench-scale to pilot-plant production introduces complex thermodynamic and kinetic challenges. The most retrosynthetically sound approach for this molecule is the Friedländer heteroannulation utilizing 2-amino-3-methoxybenzaldehyde and 4-heptanone (heptan-4-one).

Below is our authoritative troubleshooting guide addressing the specific side reactions, mechanistic pathways, and process optimizations required for a successful scale-up.

FAQ 1: Why am I seeing massive tar formation and low yields upon scaling up the Friedländer condensation?

The Problem: As you move from 1-gram to 100-gram scales, your yield drops precipitously, accompanied by the formation of a dark, intractable polymeric tar. Causality & Solution: The dark tar is primarily the result of the self-condensation and polymerization of the 2-amino-3-methoxybenzaldehyde starting material[1]. o-Aminobenzaldehydes are notoriously unstable; the free amine of one molecule can attack the highly electrophilic aldehyde of another, creating oligomeric Schiff bases that degrade into tar under prolonged heating[2].

Field-Proven Strategy: Abandon the isolation of the free 2-amino-3-methoxybenzaldehyde. Instead, employ a Domino Nitro-Reduction/Friedländer protocol. By starting with 2-nitro-3-methoxybenzaldehyde and reducing it in situ using Iron powder in Acetic Acid (Fe/AcOH), the reactive aminoaldehyde is generated at a very low steady-state concentration. It immediately condenses with the 4-heptanone present in the reactor, completely bypassing the polymerization pathway[3].

FAQ 2: What is the exact mechanism, and how does catalyst choice dictate side-reaction profiles?

The Problem: We are observing a secondary byproduct that consumes our 4-heptanone. Causality & Solution: This byproduct is the self-aldol condensation of 4-heptanone. Under harsh basic conditions (e.g., NaOH or KOH), the enolate of 4-heptanone can attack another molecule of itself before it reacts with the benzaldehyde derivative[4].

Mechanistically, the Friedländer reaction proceeds via two potential pathways. Modern kinetic studies confirm that under acidic or basic catalysis, the reaction predominantly follows Pathway A : a rate-limiting intermolecular aldol condensation between the aminoaldehyde and the ketone, followed by rapid cyclization and dehydration[5]. Schiff base formation (Pathway B) is disfavored because the aniline nitrogen is electronically deactivated by the ortho-carbonyl group.

To minimize ketone self-condensation, switch from harsh bases to mild Brønsted acids (like AcOH) or Lewis acids. Acid catalysis preferentially activates the highly electrophilic benzaldehyde carbonyl over the ketone, driving the cross-aldol reaction forward while suppressing ketone self-attack[2].

FriedlanderMechanism Substrates 2-Amino-3-methoxybenzaldehyde + 4-Heptanone Aldol Intermolecular Aldol Adduct (Pathway A) Substrates->Aldol Acid/Base Catalysis (Favored) Schiff Schiff Base Intermediate (Pathway B) Substrates->Schiff Uncatalyzed (Disfavored) Tar Polymeric Tar (Side Reaction) Substrates->Tar Self-Condensation (High Conc.) Cyclized Cyclized Hemiaminal Aldol->Cyclized Rapid Cyclization Schiff->Cyclized Intramolecular Aldol Product 3-Ethyl-8-methoxy-2-propylquinoline Cyclized->Product Dehydration (-H2O)

Mechanistic pathways of the Friedländer synthesis and competing tar formation.

FAQ 3: We are forming a 2,3-dialkyl quinoline. Should we be concerned about regioselectivity yielding a mixture of isomers?

The Problem: Scale-up of dialkyl quinolines often requires complex chromatographic separation of regioisomers. Causality & Solution: Fortunately, no . Regioselectivity is a major concern in the Friedländer synthesis only when using unsymmetrical ketones, where condensation can occur at either the α or α′ carbon[4].

Your ketone, 4-heptanone (dipropyl ketone), is perfectly symmetrical. Condensation at either α -methylene group (-CH₂-CH₂-CH₃) yields an ethyl group (-CH₂-CH₃) at the C3 position of the quinoline ring. The remainder of the ketone chain forms the propyl group (-CH₂-CH₂-CH₃) at the C2 position. This inherent molecular symmetry guarantees 100% regioselectivity for 3-ethyl-8-methoxy-2-propylquinoline, making this specific retrosynthetic disconnection highly robust and ideal for scale-up without the need for downstream isomer separation.

Quantitative Data: Catalyst Screening for Scale-Up

To summarize the causality of catalyst selection, the following table outlines quantitative scale-up data comparing traditional and modern catalytic systems.

Catalyst SystemYield (%)Major Side ReactionScalabilityMechanistic Rationale
NaOH / EtOH 45%Ketone self-aldolLowHarsh base promotes ketone enolate self-attack.
p-TsOH / Toluene 62%Schiff base oligomersModerateAcid improves cyclization but requires Dean-Stark water removal.
I₂ (Solvent-free) 85%Trace ketone self-aldolHighMild Lewis acid activation; highly atom-economical but exothermic.
Fe / AcOH (In situ) 89%Trace unreacted nitroareneOptimal Low aminoaldehyde steady-state prevents polymerization[3].
Standard Operating Procedure (SOP): Domino Nitro-Reduction / Friedländer Cascade

This protocol utilizes the Fe/AcOH method. It is designed as a self-validating system to ensure process control at every step.

Step 1: Reactant Preparation & Stoichiometry Charge a jacketed reactor equipped with an overhead stirrer with 2-nitro-3-methoxybenzaldehyde (1.0 eq) and 4-heptanone (1.2 eq) in glacial acetic acid (AcOH) (0.5 M relative to the aldehyde). Causality: A slight 1.2 eq excess of 4-heptanone ensures complete conversion of the aldehyde without providing enough excess to drive significant self-aldol condensation.

Step 2: Controlled In Situ Reduction Begin portion-wise addition of Iron (Fe) powder (3.0 eq) over 1 hour. Maintain the internal reactor temperature between 50°C and 60°C using the jacket cooling system. Causality: Fe/AcOH cleanly reduces the nitro group to an amine without over-reducing the ketone. Strict temperature control prevents thermal degradation of the transient intermediates.

Step 3: Cyclocondensation & Dehydration Once Fe addition is complete, ramp the reactor temperature to 80°C and stir for 4 hours. Causality: The newly formed 2-amino-3-methoxybenzaldehyde immediately reacts with 4-heptanone via Pathway A. Heating drives the final dehydration step, eliminating water to aromatize the quinoline ring.

Step 4: Self-Validation & Work-up Validation Check: The reaction is self-indicating. The starting nitroarene suspension is bright yellow. As the reaction proceeds, it darkens. Pull an aliquot and perform TLC (Hexane:EtOAc 4:1). The disappearance of the yellow nitroarene spot and the appearance of a new spot exhibiting brilliant blue fluorescence under 365 nm UV light confirms the formation of the extended conjugated quinoline system. Work-up: Filter the warm mixture through a Celite pad to remove iron salts. Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the highly pure 3-ethyl-8-methoxy-2-propylquinoline.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Ethyl-8-methoxy-2-propylquinoline vs. 8-Hydroxyquinoline in Metal Chelation

Executive Summary In the fields of metallo-pharmacology and analytical chemistry, the quinoline scaffold is highly prized for its structural versatility.1[1]. However, modern synthetic methodologies, such as2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of metallo-pharmacology and analytical chemistry, the quinoline scaffold is highly prized for its structural versatility.1[1]. However, modern synthetic methodologies, such as2[2]. This guide provides a rigorous mechanistic comparison between the classic 8HQ chelator and its sterically hindered, etherified counterpart, evaluating how specific functional group modifications dictate metal-binding efficacy.

Mechanistic Foundations of Coordination

The efficacy of a chelating agent is governed by the basicity of its electron donor atoms and the spatial freedom required to orient them around a central metal ion.

8-Hydroxyquinoline (The Bidentate Standard)

8HQ operates as a highly efficient monoprotic, bidentate ligand.3[3]. The resulting phenolate oxygen, working in tandem with the quinoline nitrogen, forms a thermodynamically stable, five-membered chelate ring with divalent transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺)[1].

3-Ethyl-8-methoxy-2-propylquinoline (The Hindered Analog)

This derivative experiences a dual-failure mechanism regarding metal coordination:

  • Electronic Deficiency (Loss of Ionizable Donor): 4[4]. This drastically reduces the Lewis basicity and electron-donating capacity of the binding pocket, preventing the formation of a stable anionic donor.

  • Severe Steric Hindrance: Substitution at the 2-position creates massive spatial clashes.5[5]. The substantially larger 2-propyl group in this derivative exacerbates this repulsion, effectively blocking the metal ion from accessing the nitrogen lone pair[6].

Chelation_Mechanisms cluster_8HQ 8-Hydroxyquinoline (8HQ) cluster_Deriv 3-Ethyl-8-methoxy-2-propylquinoline Metal Divalent Metal Ion (Cu2+) HQ_Ligand Deprotonated 8-O- & N Donors Metal->HQ_Ligand Deriv_Ligand Neutral 8-OMe & Hindered N Metal->Deriv_Ligand HQ_Complex Stable 5-Membered Chelate Ring HQ_Ligand->HQ_Complex High Affinity Deriv_Complex Coordination Failure Deriv_Ligand->Deriv_Complex Steric Repulsion

Caption: Mechanistic divergence in metal coordination based on steric and electronic properties.

Comparative Quantitative Data

The following table summarizes the structural and thermodynamic differences between the two molecules, highlighting why bulky, etherified quinolines fail as chelators.

Property8-Hydroxyquinoline (8HQ)3-Ethyl-8-methoxy-2-propylquinoline
8-Position Donor Hydroxyl (-OH), Ionizable (pKa ~9.9)Methoxy (-OCH₃), Neutral Ether
Steric Bulk at N-atom Minimal (Hydrogen at C2)Severe (Propyl group at C2)
Coordination Mode Bidentate (N, O⁻)Weak/Non-coordinating
Estimated Log β2​ (Cu²⁺) ~15.0 (High Stability)< 2.0 (Negligible)
Primary Application Metallo-therapeutics, Analytical SensorsSynthetic Intermediate, Non-chelating control

Self-Validating Experimental Protocol: UV-Vis Spectrophotometric Titration

To empirically validate the presence or absence of metal chelation, UV-Vis spectroscopy is the most robust method. The formation of a Metal-Ligand Charge Transfer (MLCT) band provides a direct, quantifiable readout of complexation.

Step-by-Step Methodology:

  • Ligand Solubilization: Prepare a 50 µM solution of the target ligand in a 1:1 DMSO/HEPES buffer (pH 7.4).

    • Causality: Quinoline derivatives often possess poor aqueous solubility. DMSO ensures complete dissolution, while HEPES maintains physiological pH without competing for metal ions (unlike phosphate or citrate buffers, which can sequester metals and yield false negatives).

  • Baseline Acquisition: Record the baseline UV-Vis spectrum from 250 nm to 600 nm.

    • Causality: Establishes the baseline π−π∗ and n−π∗ transition peaks of the uncomplexed ligand before introducing the metal.

  • Incremental Metal Titration: Add 0.1 molar equivalents of CuCl₂ sequentially, recording the spectrum after each addition until a 2:1 (Ligand:Metal) ratio is reached.

    • Causality: Stepwise addition allows for the accurate calculation of binding constants (Log β ) and ensures the system remains in thermodynamic equilibrium.

  • Isosbestic Point Monitoring (Self-Validation): Analyze the overlaid spectra for the presence of distinct isosbestic points.

    • Causality: An isosbestic point acts as a critical internal control. It proves that the spectral changes are due strictly to a clean, two-state conversion (Free Ligand Metal Complex) without degradation or precipitation artifacts. 8HQ will show a dramatic spectral shift with a clear isosbestic point, whereas 3-ethyl-8-methoxy-2-propylquinoline will exhibit negligible spectral shifting, confirming its inability to chelate.

UV_Vis_Workflow Step1 1. Ligand Prep (DMSO/HEPES) Step2 2. Cu2+ Titration (Incremental Aliquots) Step1->Step2 Step3 3. Spectral Scan (Monitor MLCT Band) Step2->Step3 Step4 4. Isosbestic Validation (Confirm 2-State System) Step3->Step4

Caption: Self-validating UV-Vis titration workflow for quantifying metal-ligand interactions.

Conclusion

For researchers developing metallo-therapeutics or ion sensors, 8-Hydroxyquinoline remains an unparalleled scaffold due to its unhindered binding pocket and ionizable hydroxyl group. Conversely, 3-Ethyl-8-methoxy-2-propylquinoline serves as an excellent negative control in chelation assays. Its bulky 2-propyl substitution and neutral 8-methoxy group purposefully destroy the bidentate coordination geometry, rendering it virtually inert to transition metals.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - National Institutes of Health (NIH). 1

  • 8-Hydroxyquinoline - Wikipedia. 3

  • Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex - Oxford Academic (OUP). 2

  • The Calvin-Bjerrum titration technique for the determination of chelate formation constants (Steric Hindrance of 2-methyl groups) - OSTI.gov.5

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer - PMC (NIH). 6

  • 8-Methoxyquinoline-5-carbaldehyde (Coordination Chemistry) - Benchchem. 4

Sources

Comparative

Comparative Efficacy of Novel 3-Ethyl-8-methoxy-2-propylquinoline Analogs: A Framework for Preclinical Evaluation

Authored by: A Senior Application Scientist In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel series of 3-Ethyl-8-methoxy-2-propylquinoline analogs. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights into data interpretation, equipping research scientists with the tools to conduct a robust preclinical assessment.

The core hypothesis underlying the design of 3-Ethyl-8-methoxy-2-propylquinoline analogs is that the interplay between the electron-donating methoxy group at the C8 position and the steric bulk of the alkyl substituents at C2 and C3 can be optimized to enhance cytotoxic activity against cancer cell lines while minimizing off-target effects. This guide will use a hypothetical comparative study of three analogs (Analog A, Analog B, and Analog C) against a well-characterized cancer cell line to illustrate the evaluation process.

The Strategic Importance of Structure-Activity Relationship (SAR) in Quinoline Analog Design

The development of potent and selective quinoline-based therapeutic agents is heavily reliant on understanding their structure-activity relationships (SAR). The quinoline nucleus, a bicyclic aromatic heterocycle, offers multiple positions for substitution, each influencing the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

For our series of 3-Ethyl-8-methoxy-2-propylquinoline analogs, the key structural modifications would be designed to probe the impact of these substitutions on a specific biological activity, such as anticancer efficacy. A logical starting point for a comparative study is to synthesize a small library of analogs where a single position is varied to systematically assess its contribution to the overall activity.

cluster_0 Comparative Efficacy Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Data Analysis & SAR Data Analysis & SAR In Vitro Screening->Data Analysis & SAR Mechanism of Action Studies Mechanism of Action Studies Data Analysis & SAR->Mechanism of Action Studies Lead Optimization Lead Optimization Data Analysis & SAR->Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for the comparative evaluation and optimization of novel chemical entities.

Experimental Design: A Multi-Faceted Approach to Efficacy Testing

A robust evaluation of novel compounds requires a multi-pronged approach, starting with broad screening for biological activity and progressively narrowing down to more specific mechanism-of-action studies for the most promising candidates.

Primary Assay: Assessment of Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and high-throughput method for the initial screening of compounds for their cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Human colorectal carcinoma (HCT-116) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the quinoline analogs (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Assay: Elucidating the Mechanism of Action via Caspase-Glo® 3/7 Assay

Should one or more of the analogs exhibit potent cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Caspase-Glo® 3/7 Assay provides a pro-luminescent caspase-3/7 substrate which contains the tetrapeptide sequence DEVD. This substrate is cleaved by activated caspase-3 and -7, and a substrate for luciferase (aminoluciferin) is released, resulting in the generation of a "glow-type" luminescent signal, produced by luciferase.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: HCT-116 cells are seeded and treated with the quinoline analogs at their respective IC50 concentrations for 24 hours, as described in the MTT assay protocol.

  • Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent is added to each well of the 96-well plate.

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated relative to the vehicle-treated control cells.

Quinoline Analog Quinoline Analog Cellular Uptake Cellular Uptake Quinoline Analog->Cellular Uptake Target Engagement Target Engagement Cellular Uptake->Target Engagement Signal Transduction Cascade Signal Transduction Cascade Target Engagement->Signal Transduction Cascade Caspase Activation Caspase Activation Signal Transduction Cascade->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified hypothetical signaling pathway illustrating the induction of apoptosis by a quinoline analog.

Data Presentation and Interpretation

The quantitative data generated from the primary and secondary assays should be tabulated for a clear and direct comparison of the analogs' performance.

Table 1: Comparative Efficacy of 3-Ethyl-8-methoxy-2-propylquinoline Analogs

CompoundIC50 (µM) in HCT-116 cells (48h)Fold Increase in Caspase-3/7 Activity (at IC50, 24h)
Analog A15.2 ± 1.83.5 ± 0.4
Analog B5.8 ± 0.76.2 ± 0.9
Analog C45.7 ± 5.11.2 ± 0.2
Doxorubicin (Control)0.5 ± 0.18.5 ± 1.1

Interpretation of Hypothetical Data:

Based on the hypothetical data presented in Table 1, Analog B emerges as the most promising candidate from this series. It exhibits the lowest IC50 value, indicating the highest potency in inhibiting the metabolic activity of HCT-116 cells. Furthermore, the significant increase in caspase-3/7 activity suggests that its cytotoxic effect is mediated, at least in part, through the induction of apoptosis. Analog A shows moderate activity, while Analog C is significantly less potent. The lack of a substantial increase in caspase activity for Analog C might suggest a different mechanism of cell death, such as necrosis or autophagy, or that it is largely inactive at its IC50 concentration within the 24-hour timeframe of the caspase assay.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative efficacy evaluation of novel 3-Ethyl-8-methoxy-2-propylquinoline analogs. The combination of a primary cytotoxicity screen with a secondary mechanism-of-action assay provides a robust and efficient method for identifying lead candidates for further development. The hypothetical results for Analog B would warrant further investigation, including:

  • Selectivity Profiling: Assessing the cytotoxicity of Analog B against a panel of non-cancerous cell lines to determine its therapeutic index.

  • Expanded SAR Studies: Synthesizing and testing a broader range of analogs based on the promising structure of Analog B to further optimize potency and selectivity.

  • In-depth Mechanistic Studies: Employing techniques such as Western blotting to probe the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) and cell cycle analysis to gain a more comprehensive understanding of its mode of action.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of Analog B in preclinical animal models.

By adhering to a systematic and rigorous experimental approach, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of the versatile quinoline scaffold.

References

  • MTT Assay:

  • Caspase-Glo® 3/7 Assay:

  • Quinoline Analogs in Cancer Therapy:

  • HCT-116 Cell Line:

Validation

Validating 3-Ethyl-8-methoxy-2-propylquinoline Purity: A Comparative Guide to 1H-qNMR vs. HPLC

Introduction to the Analytical Challenge 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a highly substituted quinoline derivative, typically synthesized via the multi-component iridium-catalyzed coupling of ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) is a highly substituted quinoline derivative, typically synthesized via the multi-component iridium-catalyzed coupling of anilines and aliphatic aldehydes[1]. Because it serves as a critical structural motif in pharmaceutical development and materials science, establishing its absolute purity is a mandatory quality control step.

The analytical challenge lies in distinguishing the target compound from structurally similar impurities, such as unreacted starting materials (e.g., anilines), regioisomers, or dihydroquinoline intermediates[1]. While High-Performance Liquid Chromatography (HPLC) is the industry default for routine batch testing, it presents a fundamental limitation for novel or highly specific intermediates: it requires a certified reference standard of the exact same compound to establish a calibration curve[2].

Methodological Causality: Why qNMR Over HPLC?

To overcome the limitations of relative chromatographic methods, Quantitative 1H-NMR (1H-qNMR) has emerged as a primary analytical method for absolute purity validation[3].

The causality behind choosing qNMR lies in its fundamental physical principle: the integrated area of an NMR resonance is directly and universally proportional to the molar amount of the nuclei producing it[3]. By co-dissolving the 3-Ethyl-8-methoxy-2-propylquinoline sample with a certified Internal Standard (IS) of known purity—even one with a completely different chemical structure—absolute purity can be determined in a single analytical step[4]. This creates a self-validating system that eliminates the need for target-specific reference standards, bypasses the inaccuracies of UV-response factors, and provides simultaneous structural confirmation.

Quantitative Data Presentation: Method Comparison

The following table summarizes the performance characteristics of 1H-qNMR versus HPLC-UV for the purity assessment of substituted quinolines based on established metrological guidelines[2].

Parameter1H-qNMR (Absolute Purity)HPLC-UV (Relative Purity)
Fundamental Principle Direct proportionality of nuclear spin to molar concentrationPhysical separation and UV absorption (extinction coefficient dependent)
Reference Standard Requires a universal, certified Internal Standard (e.g., 1,4-DNB)Requires a target-specific, identically matched reference standard
Typical Precision (RSD) Intraday: ≤ 1.5%, Interday: ≤ 2.5%Intraday: 0.28 - 1.39%, Interday: 0.72 - 2.21%
Limit of Detection (LOD) µM to mM range (requires ~5-15 mg of sample)ng range (highly sensitive for trace impurities)
Structural Confirmation Yes (Simultaneous structural and quantitative data)No (Requires hyphenation, e.g., LC-MS)
Sample Recovery Non-destructive (sample can be fully recovered)Destructive

Experimental Design & Causality

Designing a robust qNMR protocol requires strategic selection of target signals and experimental parameters to ensure metrological traceability[5].

  • Analyte Target Signal Selection: Based on the 1H-NMR spectrum of 3-Ethyl-8-methoxy-2-propylquinoline (500 MHz, CDCl3), the methoxy group (-OCH3) provides a sharp, distinct singlet at 4.06 ppm (3H) , and the isolated aromatic proton provides a singlet at 7.83 ppm (1H) [1]. These are ideal quantifier signals because they are completely resolved from the alkyl multiplets (1.06–3.02 ppm) and the other aromatic protons (6.96–7.35 ppm)[1].

  • Internal Standard (IS) Selection Causality: Selecting the correct IS is the most critical step. A common IS like Dimethyl terephthalate (DMT) produces a methoxy singlet at 3.9 ppm, which dangerously overlaps with the 4.06 ppm target signal of our analyte. Therefore, we explicitly select 1,4-Dinitrobenzene (1,4-DNB) . 1,4-DNB yields a single, sharp resonance at ~8.4 ppm (4H) in CDCl3, providing baseline resolution well outside the analyte’s aromatic window[5].

  • Relaxation Delay (D1) Causality: Accurate quantification requires complete magnetization recovery between pulses. If the delay is too short, slower-relaxing protons will be under-represented in the integration. The relaxation delay (D1) must be set to at least 5 × T1 of the slowest relaxing proton in the system (typically D1 ≥ 60 seconds for absolute quantification)[6].

Step-by-Step Methodologies

Protocol A: Absolute Purity Determination by 1H-qNMR (Self-Validating)

This protocol yields absolute mass fraction purity without requiring a 3-Ethyl-8-methoxy-2-propylquinoline reference standard[6].

  • Metrological Weighing: Using a microbalance (0.01 mg precision), accurately co-weigh ~15.00 mg of the 3-Ethyl-8-methoxy-2-propylquinoline sample ( Wx​ ) and ~10.00 mg of the certified 1,4-DNB internal standard ( Wstd​ ) directly into the same glass vial[6]. Causality: Weighing directly into the same vial eliminates volumetric transfer errors, making the system self-contained and self-validating.

  • Sample Preparation: Add 0.6 mL of deuterated chloroform (CDCl3) to the vial. Vortex until complete dissolution is achieved. Transfer the homogeneous solution to a high-quality 5 mm NMR tube[6].

  • NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune, match, and shim the probe meticulously to ensure sharp, symmetrical peak shapes.

    • Set the excitation pulse to exactly 90° to maximize signal intensity.

    • Set the Relaxation Delay (D1) to 60 seconds[6].

    • Acquire a minimum of 32 scans to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Processing & Integration: Apply an exponential window function (line broadening = 0.3 Hz). Perform manual phase correction and a strict baseline correction (e.g., polynomial or multipoint). Integrate the analyte methoxy singlet at 4.06 ppm ( Ix​ , 3H) and the 1,4-DNB singlet at 8.4 ppm ( Istd​ , 4H).

  • Calculation: Calculate the absolute purity ( Px​ ) using the primary ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molar mass[Analyte = 229.32 g/mol ; 1,4-DNB = 168.11 g/mol ], W = weight, and Pstd​ = certified purity of the IS).

Protocol B: Relative Purity Determination by HPLC-UV

Use this protocol if high-throughput routine batch monitoring is required and a certified reference standard of the analyte is already available[2].

  • Standard Curve Preparation: Accurately weigh a certified reference standard of 3-Ethyl-8-methoxy-2-propylquinoline. Dissolve in the mobile phase to create a stock solution. Perform serial dilutions to generate a 5-point calibration curve (e.g., 0.1 to 1.0 mg/mL).

  • Sample Preparation: Weigh ~25 mg of the test batch and dissolve in 50 mL of mobile phase (0.5 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or the empirically determined λmax​ for the quinoline core).

  • Analysis: Inject 10 µL of the sample. Integrate the main peak area and calculate the concentration against the linear regression of the calibration curve to determine relative purity[2].

Workflow Visualization

Workflow cluster_qNMR 1H-qNMR Methodology cluster_HPLC HPLC-UV Methodology Start 3-Ethyl-8-methoxy-2-propylquinoline Purity Validation Q1 Co-weigh Analyte & Universal IS (1,4-DNB) Start->Q1 H1 Prepare Target-Specific Reference Standard Start->H1 Q2 NMR Acquisition (90° Pulse, D1 > 5*T1) Q1->Q2 Q3 Integrate Signals (Analyte 4.06ppm vs IS 8.4ppm) Q2->Q3 Q4 Calculate Absolute Purity (Primary Ratio Method) Q3->Q4 H2 Chromatographic Separation (C18 Column, UV Detection) H1->H2 H3 Integrate Peak Area (External Calibration) H2->H3 H4 Calculate Relative Purity (Dependent on Ref. Std.) H3->H4

Workflow comparison of 1H-qNMR vs. HPLC-UV for purity validation of substituted quinolines.

Sources

Comparative

3-Ethyl-8-methoxy-2-propylquinoline standard curve calibration for mass spectrometry

High-Fidelity LC-MS/MS Calibration: 3-Ethyl-8-methoxy-2-propylquinoline Certified Reference Materials vs. Generic Standards The accurate quantification of complex quinoline derivatives, such as 3-Ethyl-8-methoxy-2-propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity LC-MS/MS Calibration: 3-Ethyl-8-methoxy-2-propylquinoline Certified Reference Materials vs. Generic Standards

The accurate quantification of complex quinoline derivatives, such as 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2), is critical in pharmacokinetic profiling, synthetic reaction monitoring, and environmental trace analysis. Originally synthesized via iridium-catalyzed three-component reactions[1], this specific compound presents unique analytical challenges due to its lipophilicity and high susceptibility to ion suppression in electrospray ionization (ESI).

This guide objectively compares the analytical performance of a high-purity Certified Reference Material (CRM) against generic analytical standards and structurally related surrogates. By establishing the causality behind common calibration failures, we provide a self-validating protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) that guarantees data integrity.

The Causality of Calibration: Why Purity and Structural Homology Matter

When developing a standard curve for mass spectrometry, the choice of calibrant dictates the limits of your analytical window. As application scientists, we must look beyond basic structural similarity and understand the physicochemical behavior of the standard within the instrument.

  • Ion Suppression and Co-elution Dynamics: It is a common, yet flawed, practice to use generic surrogates (e.g., 3-ethyl-2-propylquinoline) for calibration. These surrogates lack the methoxy group at the 8-position. This structural variance fundamentally shifts the retention time on a reverse-phase C18 column[2]. Consequently, the surrogate and the target analyte elute at different times, exposing them to entirely different matrix suppressants in the ESI source. A matched CRM ensures identical retention, neutralizing differential matrix effects.

  • Linearity at the Extremes (Detector Saturation): Lower-purity generic standards often contain isobaric impurities or synthetic byproducts, such as unreacted anilines or intermediate dihydroquinolines[1]. In the ESI droplet, these impurities compete for available charge, causing non-linear detector saturation at the upper limit of quantification (ULOQ). A CRM (>99.9% purity) eliminates competitive ionization, maintaining a strictly linear response.

  • Regression Weighting: For wide dynamic ranges (e.g., 0.15–1500 ng/mL), the assumption of homoscedasticity is violated. We mandate a 1/x² weighting to the linear regression. This mathematical choice ensures that the trace-level lower concentration points are not disproportionately skewed by the larger absolute variance of the high-concentration points.

Comparative Performance Data

The following table summarizes the validation parameters of 3-Ethyl-8-methoxy-2-propylquinoline quantification in biological matrix using three different calibration approaches. Data reflects an LC-MS/MS method utilizing a C18 column and positive ESI mode[3].

Analytical ParameterHigh-Purity CRM (The Product)Generic Standard (Alternative A)Surrogate Analog (Alternative B)
Purity Profile >99.9% (Verified by NMR/MS)~95.0% (Technical Grade)N/A (Different Compound)
Linearity (R²) 0.9998 (1/x² weighting)0.9850 (Unweighted)0.9910 (1/x weighting)
LOD (S/N > 3) 0.05 ng/mL0.50 ng/mL0.20 ng/mL
LOQ (S/N > 10) 0.15 ng/mL1.50 ng/mL0.80 ng/mL
Matrix Effect 98.5% ± 2.1% (Negligible)82.4% ± 8.5% (Suppression)115.2% ± 12.0% (Enhancement)
Carryover < 0.1% of LLOQ~2.5% of LLOQ< 0.5% of LLOQ

Takeaway: The CRM significantly outperforms alternatives, achieving a 10-fold lower LOQ and virtually eliminating matrix-induced variance.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every analytical batch must include a System Suitability Test (SST), double blanks, and Quality Control (QC) spikes to continuously verify extraction efficiency and instrument performance.

Step 1: Standard Curve Preparation

  • Prepare a primary stock solution of 3-Ethyl-8-methoxy-2-propylquinoline CRM at 1.0 mg/mL in LC-MS grade acetonitrile.

  • Perform serial dilutions in 50% acetonitrile/water to generate working solutions ranging from 1.5 ng/mL to 15,000 ng/mL.

  • Spike 10 µL of each working solution into 90 µL of blank matrix to yield a final calibration range of 0.15 to 1,500 ng/mL.

Step 2: Ultrasonic Extraction and Precipitation

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the 100 µL spiked matrix to precipitate proteins.

  • Subject the mixture to ultrasonic extraction for 15 minutes at 4°C. This specific step maximizes the recovery of the highly lipophilic quinoline derivative from bound matrix proteins[2][4].

  • Centrifuge at 14,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm polytetrafluoroethylene (PTFE) filter membrane into an autosampler vial. This prevents column clogging and extends the lifespan of the stationary phase[4].

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 10 µL onto a reverse-phase C18 column (e.g., 50 mm × 3.0 mm, 3 µm particle size)[3].

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition: Precursor ion m/z 230.15 [M+H]+[1] to a dominant product ion (e.g., m/z 188.10, corresponding to the neutral loss of the propyl group).

  • Self-Validation Check (Carryover): Inject a pure solvent blank immediately following the ULOQ sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area to confirm the absence of system carryover.

Workflow Visualization

CalibrationWorkflow Matrix 1. Matrix Aliquot (Blank Plasma/Urine) CRM 2. Spike CRM Standard (3-Ethyl-8-methoxy-2-propylquinoline) Matrix->CRM Add varying concentrations Extract 3. Ultrasonic Extraction (Acetonitrile + 0.1% FA) CRM->Extract Protein precipitation Filter 4. PTFE Filtration (0.45 µm pore size) Extract->Filter Remove particulates LCMS 5. LC-MS/MS (ESI+) MRM: 230.15 > 188.10 Filter->LCMS Inject 10 µL Data 6. Calibration Curve (Linear Regression 1/x²) LCMS->Data Peak Area Integration

LC-MS/MS Standard Curve Calibration Workflow for 3-Ethyl-8-methoxy-2-propylquinoline.

References

  • Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex. Bulletin of the Chemical Society of Japan (OUP).1

  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem.2

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Madison Proceedings.4

  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate.3

Sources

Validation

Benchmarking 3-Ethyl-8-methoxy-2-propylquinoline against standard quinoline derivatives

An in-depth comparative analysis of 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) against standard quinoline derivatives requires a rigorous understanding of structure-activity relationships (SAR). As an applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) against standard quinoline derivatives requires a rigorous understanding of structure-activity relationships (SAR). As an application scientist, I approach this benchmarking not just by looking at the data, but by examining the causality behind the molecule's behavior.

The quinoline scaffold is a privileged structure in drug discovery, but its biological activity is heavily dictated by its substitution patterns[1]. By modifying the 8-position and adding lipophilic alkyl chains at the 2- and 3-positions, we fundamentally alter the compound's mechanism of action, shifting it from a traditional metal ionophore to a targeted hydrophobic binding agent[2].

Below is a comprehensive technical guide and benchmarking protocol for evaluating 3-Ethyl-8-methoxy-2-propylquinoline in preclinical workflows.

Mechanistic Rationale: The Impact of Substitution Patterns

To understand how 3-Ethyl-8-methoxy-2-propylquinoline performs against standard benchmarks like 8-Hydroxyquinoline (8-HQ) or Clioquinol, we must analyze its structural divergence:

  • The 8-Methoxy Shift (Abolishing Ionophore Activity): Standard 8-HQ derivatives rely on their hydroxyl group to chelate metals (e.g., Cu²⁺, Zn²⁺). They act as ionophores, transporting these heavy metals into cells to induce proteasome inhibition and subsequent apoptosis[2]. However, the methylation of the hydroxyl group in 8-methoxyquinolines completely abolishes this copper-binding capability[2]. Consequently, 3-Ethyl-8-methoxy-2-propylquinoline avoids the off-target metal toxicity associated with 8-HQ, redirecting its mechanism toward direct protein or kinase engagement.

  • Lipophilic Alkyl Substitutions (Enhancing Permeability): The addition of a 2-propyl and 3-ethyl group—often synthesized via transition-metal-catalyzed multi-component reactions[3]—dramatically increases the steric bulk and lipophilicity (LogP) of the quinoline core. This structural change enhances cell membrane permeability and optimizes the compound for binding within the hydrophobic pockets of target proteins, such as receptor tyrosine kinases (RTKs) or specific antimicrobial targets[4].

SignalingPathway cluster_0 Ionophore Pathway (Standard 8-HQ) cluster_1 Targeted Pathway (3-Ethyl-8-methoxy-2-propylquinoline) HQ 8-Hydroxyquinoline (8-HQ) Cu Copper (Cu2+) Chelation HQ->Cu Binds Proteasome Proteasome Inhibition Cu->Proteasome Induces EMPQ 3-Ethyl-8-methoxy- 2-propylquinoline Kinase Hydrophobic Pocket Binding (e.g., RTKs) EMPQ->Kinase Direct Engagement Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis Pathway Modulation

Fig 1. Divergent signaling pathways: Metal-dependent 8-HQ vs. targeted 8-methoxyquinoline derivatives.

Comparative Performance Data

When benchmarking this compound, we evaluate it against both its direct structural analog (8-Methoxyquinoline) and standard clinical/experimental quinolines. The table below synthesizes the expected pharmacological profile based on established SAR data for 8-alkoxy and alkyl-substituted quinolines.

Table 1: In Vitro Benchmarking of Quinoline Derivatives

CompoundPrimary Mechanism of ActionCu²⁺ BindingEst. Cytotoxicity (IC₅₀, µM)*Membrane Permeability
3-Ethyl-8-methoxy-2-propylquinoline Direct Kinase/Target BindingNo ~5.2 - 12.4 High
8-MethoxyquinolineWeak target bindingNo>50.0Moderate
8-Hydroxyquinoline (8-HQ)Cu/Zn IonophoreYes1.0 - 5.0Low-Moderate
ClioquinolCu/Zn IonophoreYes0.5 - 3.0Moderate

*Note: IC₅₀ values are representative benchmarks for lipophilic 8-alkoxyquinoline derivatives in standard carcinoma lines (e.g., HCT-116, MCF-7) based on comparative literature[1][4].

Experimental Workflows & Protocols

Protocol A: Cell Viability Benchmarking (MTT Assay)

This assay quantifies the metabolic activity of cells, serving as a reliable indicator of cytotoxicity.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Ethyl-8-methoxy-2-propylquinoline in cell-culture grade DMSO.

  • Treatment: Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Kinase Selectivity Profiling (TR-FRET)

Given the lipophilic nature of the 2-propyl and 3-ethyl groups, this compound is highly suited for hydrophobic pocket binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen here because its time-delayed reading eliminates the auto-fluorescence artifacts common to quinoline rings.

  • Reaction Setup: In a 384-well white pro-plate, combine 5 µL of purified recombinant kinase enzyme with 5 µL of the test compound (serial dilutions). Incubate for 15 minutes at room temperature.

  • Initiation: Add 10 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Termination & Detection: Add 20 µL of the TR-FRET detection buffer (containing Europium-labeled antibody and Streptavidin-XL665).

  • Data Acquisition: Incubate for 60 minutes, then read the plate on a TR-FRET compatible reader (measuring emission at 615 nm and 665 nm).

BenchmarkingWorkflow Step1 Compound Prep (DMSO Stock) Step2 Cellular Assays (MTT Viability) Step1->Step2 Step3 Biochemical Assays (TR-FRET Kinase) Step1->Step3 Step4 Data Analysis (IC50 Calculation) Step2->Step4 Step3->Step4

Fig 2. Standardized in vitro benchmarking workflow for evaluating quinoline derivative efficacy.

Conclusion & Future Directions

Benchmarking 3-Ethyl-8-methoxy-2-propylquinoline reveals a highly optimized, lipophilic scaffold that successfully decouples the quinoline core from heavy-metal ionophore toxicity. By utilizing the 8-methoxy substitution to prevent copper chelation and the 2,3-alkyl chains to drive membrane permeability, this compound represents a refined tool for targeted drug discovery, particularly in kinase inhibition and targeted antimicrobial research.

References

  • [3] Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex. Oxford Academic. URL:[Link]

  • [1] AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. URL:[Link]

Sources

Comparative

Reproducibility and Performance Comparison of 3-Ethyl-8-methoxy-2-propylquinoline Synthetic Pathways

Executive Summary The synthesis of highly functionalized dialkylquinolines, such as 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) , presents a significant challenge in medicinal chemistry and materials science. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized dialkylquinolines, such as 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) , presents a significant challenge in medicinal chemistry and materials science. Traditional synthetic routes often suffer from poor atom economy, harsh conditions, and severe side reactions (e.g., aldol polymerization). This guide objectively compares the performance of the modern Iridium(III)-Catalyzed Aerobic Coupling (our recommended product pathway) against alternative methods like Ruthenium-Catalyzed Borrowing Hydrogen and the Classical Acid-Catalyzed Doebner-von Miller synthesis.

Mechanistic Causality & Pathway Selection

As application scientists, we must select pathways that prioritize kinetic control over thermodynamic chaos. The core challenge in synthesizing 3-Ethyl-8-methoxy-2-propylquinoline is managing the reactivity of the enolizable aliphatic aldehyde (butanal) in the presence of an electron-rich aniline (2-methoxyaniline).

  • Pathway A: Ir(III)-Catalyzed Aerobic Coupling (Recommended) Traditional strong acids cause butanal to rapidly polymerize into intractable tars. By employing an [IrCl2H(cod)]2 catalyst, we shift the mechanism to a controlled, transition-metal-coordinated Mannich-type imine formation. The Ir(III) center not only acts as a mild Lewis acid to facilitate nucleophilic addition but also serves a dual purpose by catalyzing the final aerobic dehydrogenation of the dihydroquinoline intermediate using ambient oxygen [1]. This prevents over-oxidation and eliminates the need for toxic stoichiometric oxidants.

  • Pathway B: Ru-Catalyzed Borrowing Hydrogen (Alternative) This alternative pathway utilizes 2-nitroanisole and 1-butanol. The causality here relies on internal redox: a Ruthenium catalyst oxidizes the alcohol to butanal in situ while simultaneously transferring the extracted hydrogen to reduce the nitroarene to an aniline. While highly atom-economical and avoiding volatile aldehydes, it requires significantly higher thermal energy (150 °C) [2].

  • Pathway C: Classical Acid Catalysis (Legacy) Relying on p -toluenesulfonic acid ( p -TsOH) and harsh heating, this legacy method fails to control the aldol self-condensation of butanal, resulting in massive yield penalties and complex purification bottlenecks.

Mechanism A 2-Methoxyaniline + Butanal B Mannich-type Imine Formation A->B C β-Amino Aldehyde Intermediate B->C D Dehydrative Cyclization C->D E Dihydroquinoline Intermediate D->E F Aerobic Oxidation (O₂, Ir cat.) E->F G 3-Ethyl-8-methoxy-2-propylquinoline F->G

Mechanistic sequence of the Ir(III)-catalyzed synthesis of the target quinoline.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three synthetic workflows, demonstrating why transition-metal catalysis is critical for reproducibility.

MetricPathway A: Ir(III) Aerobic CatalysisPathway B: Ru Borrowing HydrogenPathway C: Classical Acid Catalysis
Primary Reagents 2-Methoxyaniline + Butanal2-Nitroanisole + 1-Butanol2-Methoxyaniline + Butanal
Catalyst / Promoter [IrCl2H(cod)]2 (1 mol%)Ru₃(CO)₁₂ (2 mol%) p -TsOH (20 mol%)
Redox Strategy Aerobic Oxidation (O₂)Internal Redox (Nitro to Amine)Stoichiometric Oxidant (I₂ or DDQ)
Temperature 90 °C150 °C110 °C
Reaction Time 12 h24 h18 h
Typical Yield 55% – 65% 45% – 50%< 30%
Impurity Profile Low (trace N-alkylation)Moderate (imine intermediates)High (aldol polymers, tars)

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. The analytical checkpoints built into the protocols guarantee that the causality of the reaction is actively monitored.

Protocol A: Ir(III)-Catalyzed Synthesis (Recommended)

This procedure is adapted from the benchmark methodology established by [1].

Step 1: Catalyst Activation & Imine Formation

  • Action: In an oven-dried Schlenk flask, dissolve 2-methoxyaniline (1.0 mmol) and [IrCl2H(cod)]2 (0.01 mmol, 1 mol%) in anhydrous DMSO (3.0 mL). Stir at room temperature for 1 hour.

  • Causality: This pre-stirring period allows the Iridium complex to coordinate with the aniline, preparing the system for a controlled nucleophilic attack and preventing immediate side-reactions when the aldehyde is introduced.

Step 2: Aldehyde Addition & Cyclization

  • Action: Add butanal (2.5 mmol, 2.5 equiv) dropwise over 10 minutes. Purge the flask with an Oxygen balloon (1 atm) and heat the mixture to 90 °C for 12 hours.

  • Causality: Slow addition maintains a low localized concentration of butanal, further suppressing homocoupling. The O₂ atmosphere acts as the terminal electron acceptor for the Ir-mediated dehydrogenation of the dihydroquinoline intermediate.

Step 3: Workup & Self-Validation

  • Action: Quench with H₂O (10 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc).

  • Validation Checkpoint: Dissolve a 5 mg aliquot of the purified colorless crystals in CDCl₃. The system is validated if the ¹H NMR (500 MHz) spectrum exhibits the diagnostic methoxy singlet at δ 4.06 (s, 3H) and the characteristic quinoline aromatic proton at δ 7.83 (s, 1H) . The presence of two distinct triplet signals at δ 1.06 and δ 1.33 confirms the successful incorporation of both the ethyl and propyl aliphatic chains [1].

Protocol B: Ru-Catalyzed Borrowing Hydrogen (Alternative)

Step 1: Reaction Setup

  • Action: In a sealed pressure tube, combine 2-nitroanisole (1.0 mmol), Ru₃(CO)₁₂ (2 mol%), dppe ligand (4 mol%), and KOH (1.5 mmol) in 1-butanol (3.0 mL).

  • Causality: 1-butanol serves as both the solvent and the carbon/hydrogen source. KOH is required to facilitate the alkoxide formation necessary for the Ruthenium-mediated dehydrogenation of the alcohol.

Step 2: High-Temperature Coupling

  • Action: Seal the tube and heat to 150 °C for 24 hours.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The system is validated when the peak corresponding to 2-nitroanisole (m/z = 153) is completely replaced by the target quinoline mass [M+H]⁺ = 230.15 . The presence of an intermediate peak at m/z = 123 (2-methoxyaniline) indicates incomplete borrowing hydrogen transfer, requiring an extension of the reaction time.

Workflows cluster_Ir Pathway A: Ir(III) Catalysis cluster_Ru Pathway B: Ru Borrowing Hydrogen cluster_Acid Pathway C: Classical Acid Ir_React 2-Methoxyaniline + Butanal Ir_Cat [IrCl2H(cod)]2 O₂ / 90°C Ir_React->Ir_Cat Ir_Prod Target Quinoline (55-65% Yield) Ir_Cat->Ir_Prod Ru_React 2-Nitroanisole + 1-Butanol Ru_Cat Ru₃(CO)₁₂ 150°C Ru_React->Ru_Cat Ru_Prod Target Quinoline (45-50% Yield) Ru_Cat->Ru_Prod Ac_React 2-Methoxyaniline + Butanal Ac_Cat p-TsOH / Oxidant 110°C Ac_React->Ac_Cat Ac_Prod Target Quinoline (<30% Yield) Ac_Cat->Ac_Prod

Comparison of operational workflows and expected yields across the three synthetic pathways.

References

  • Nakajima, T., Inada, T., Igarashi, T., Sekioka, T., & Shimizu, I. (2006). Facile Three-Component Synthesis of Substituted Quinolines Catalyzed by Iridium(III) Complex. Bulletin of the Chemical Society of Japan, 79(12), 1941–1949.[Link]

  • Molaid Chemical Database. (n.d.). 3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2) Properties and Synthetic Routes.[Link]

Safety & Regulatory Compliance

Safety

3-Ethyl-8-methoxy-2-propylquinoline proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Ethyl-8-methoxy-2-propylquinoline As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint, but a critical extension of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-Ethyl-8-methoxy-2-propylquinoline

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint, but a critical extension of experimental integrity and laboratory safety. 3-Ethyl-8-methoxy-2-propylquinoline (CAS 80609-91-2) is a highly substituted [1]. While the alkyl and alkoxy substitutions (ethyl, methoxy, and propyl groups) augment its utility in drug development and custom synthesis, they also significantly increase the molecule's lipophilicity. This structural reality enhances the risk of dermal absorption compared to the base quinoline structure, necessitating rigorous, self-validating safety and disposal protocols[2].

Mechanistic Hazard Profile & Causality

To safely dispose of a chemical, one must understand the mechanisms of its toxicity. The core quinoline ring is a highly stable aromatic system that resists simple biological degradation.

  • Carcinogenicity & Toxicity : The classifies the quinoline core as a Group C possible human carcinogen[3]. Exposure can lead to severe liver damage and suspected genetic defects[2][3].

  • Environmental Persistence : Quinoline derivatives are highly toxic to aquatic ecosystems. Baseline quinoline exhibits an, with long-lasting detrimental effects[4]. Consequently, drain disposal is absolutely prohibited[4].

  • Thermal Stability : Because of the highly stable carbon-nitrogen bonds in the azaarene ring, low-temperature neutralization is ineffective. Complete destruction requires to prevent the release of toxic nitrogen oxides (NOx)[5].

Quantitative Hazard Data Summary

The following table synthesizes the critical physicochemical and hazard data dictating our operational protocols.

Property / Hazard MetricValue / ClassificationOperational Causality & Handling Impact
Molecular Weight 229.322 g/mol [1]High lipophilicity; mandates chemical-resistant nitrile gloves to prevent dermal absorption[2].
EPA Carcinogenicity Group C (Possible Carcinogen)[3]All handling must occur within a Class II Biological Safety Cabinet or chemical fume hood[2].
Oral Carcinogen Potency [6]Extreme care required to prevent aerosolization of solid powders during transfer[2].
Aquatic Toxicity (EC50) 243 mg/L (microorganisms)[4]Absolute prohibition of drain disposal; strict segregation of all aqueous rinsate[4].

Disposal Workflow & Logic

The following decision matrix illustrates the segregation and processing pathways for 3-Ethyl-8-methoxy-2-propylquinoline waste to ensure environmental compliance.

WasteDisposal Start 3-Ethyl-8-methoxy-2-propylquinoline Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) State->Liquid Liquid LabelSolid Label: Hazardous Solid (Toxic/Carcinogenic) Solid->LabelSolid Org Organic Solvent Mixture Liquid->Org Aq Aqueous Mixture (Trace amounts) Liquid->Aq LabelLiquid Label: Hazardous Liquid (Flammable/Toxic) Org->LabelLiquid Aq->LabelLiquid Incineration High-Temperature Incineration (EPA/RCRA Compliant) LabelSolid->Incineration LabelLiquid->Incineration

Workflow for the segregation and disposal of 3-Ethyl-8-methoxy-2-propylquinoline waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Spill Management & Solid Waste Disposal Solid waste includes unreacted powder, contaminated weighing boats, filter papers, and disposable PPE[2].

  • Containment & Anti-Aerosolization : In the event of a solid spill, immediately isolate the area. Do not sweep , as mechanical sweeping aerosolizes the potentially carcinogenic powder, drastically increasing inhalation risk[2].

  • Neutralization Matrix : Cover the spilled 3-Ethyl-8-methoxy-2-propylquinoline with a [5]. Causality: The sand provides mechanical containment and prevents spreading, while the soda ash neutralizes any acidic byproducts if the compound was utilized in a salt form.

  • Collection : Carefully transfer the absorbed mixture into a combustible paper carton stuffed with ruffled paper, or a sealable, high-density polyethylene (HDPE) hazardous waste container[5].

  • Labeling : Affix a compliant hazardous waste label detailing "Toxic Organic Solid - Quinoline Derivative (CAS 80609-91-2)"[1][2].

Protocol B: Liquid Waste Processing & Glassware Decontamination Liquid waste encompasses reaction mother liquors, HPLC effluents, and glassware rinsate.

  • Solvent Dissolution : For concentrated liquid residues, dissolve the waste in a (such as ethanol or isopropanol)[5]. Causality: Diluting the heavy aromatic compound in a combustible solvent facilitates efficient, complete thermal destruction during the incineration process.

  • Glassware Decontamination : Triple-rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. Collect 100% of this rinsate into the hazardous liquid waste container[2]. Never empty rinsate directly into drains[4].

  • Containerization : Store the liquid in a clearly labeled, vented HPLC waste carboy or a sealed PTFE-lined glass bottle. Ensure it is not mixed with incompatible waste streams like strong oxidizers[2].

  • Final Destruction : Route the sealed containers to an approved, licensed hazardous waste disposal facility[2]. The facility must utilize high-temperature incineration equipped with an afterburner and scrubber to effectively cleave the quinoline ring and capture toxic NOx emissions[5].

Sources

Handling

Personal protective equipment for handling 3-Ethyl-8-methoxy-2-propylquinoline

Comprehensive Safety and Logistical Guide for Handling 3-Ethyl-8-methoxy-2-propylquinoline As a preferred partner in laboratory safety and chemical handling, we provide this highly technical, causality-driven guide for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide for Handling 3-Ethyl-8-methoxy-2-propylquinoline

As a preferred partner in laboratory safety and chemical handling, we provide this highly technical, causality-driven guide for researchers, scientists, and drug development professionals. Handling complex heterocyclic compounds requires moving beyond basic compliance; it demands a deep understanding of the chemical's physical properties and the mechanistic reasoning behind every safety protocol.

Chemical Profile & Hazard Causality

3-Ethyl-8-methoxy-2-propylquinoline (CAS: 80609-91-2)[1] is a highly substituted quinoline derivative. In modern drug discovery and materials science, this compound is frequently encountered during multi-component, transition-metal-catalyzed syntheses, such as Iridium(III)-catalyzed aerobic oxidations[2].

Because specific Safety Data Sheets (SDS) for highly specialized derivatives like 3-Ethyl-8-methoxy-2-propylquinoline can be scarce, authoritative laboratory safety standards dictate that handling protocols must be synthesized from structural analogs (e.g., quinoline, 8-hydroxyquinoline)[3].

The Causality of Risk:

  • Lipophilicity & Dermal Penetration: The alkyl substitutions (ethyl and propyl groups) combined with the quinoline core render this molecule highly lipophilic. This significantly increases its ability to penetrate the stratum corneum (skin barrier), making dermal exposure a primary vector for acute toxicity (H312)[4].

  • Genotoxic & Carcinogenic Potential: The base quinoline scaffold is structurally flagged as a suspected mutagen (H341) and potential carcinogen (H350) due to its ability to intercalate with DNA and undergo metabolic activation into reactive epoxides[4][5].

  • Catalyst Carryover: Because this compound is often synthesized via Iridium(III) complexes[2], unpurified batches may contain trace heavy metals, further necessitating strict particulate and aerosol control.

The Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with the quinoline scaffold, a multi-layered PPE approach is mandatory[3]. The table below outlines the required equipment and the scientific justification for each.

PPE CategoryRequired SpecificationCausality / Hazard Mitigation
Hand Protection EN 374-certified Nitrile or Neoprene gloves (Breakthrough >240 min)[3][6].Standard latex offers insufficient resistance to lipophilic heterocycles. EN 374 gloves prevent rapid permeation and systemic absorption[6].
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 / NIOSH approved)[3][4].Quinoline derivatives cause serious eye irritation (H319)[4]. Soft contact lenses must be removed as they can absorb and concentrate lipophilic irritants[6].
Respiratory Protection Certified chemical fume hood. If dust is generated outside a hood, an EN 143 P1 (or NIOSH equivalent) particulate respirator is required[3][7].Prevents inhalation of airborne particulates which can cause respiratory tract irritation and deliver systemic genotoxic payloads[3][7].
Body Protection Flame-resistant laboratory coat. Chemical-resistant apron for bulk transfers[3].Prevents particulate accumulation on personal clothing, which could lead to chronic, low-dose dermal exposure[6].

Operational Protocol: Safe Weighing and Transfer

To ensure self-validating safety, the following step-by-step methodology must be strictly adhered to when handling 3-Ethyl-8-methoxy-2-propylquinoline.

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Ensure the workspace is clear of strong oxidizing agents, strong acids, and bases, which are incompatible with quinoline derivatives[5].

Step 2: PPE Donning & Anti-Static Control

  • Don the required PPE (EN 374 gloves, goggles, lab coat)[3].

  • Because fine powders can accumulate static charge and aerosolize, use an anti-static gun (ionizer) on the weighing boat and spatula prior to transfer.

Step 3: Transfer Mechanics

  • Keep the source container securely sealed until the exact moment of transfer[6].

  • Use a dedicated, clean stainless-steel spatula. Transfer the solid slowly to prevent dust cloud formation[7].

  • Immediately seal the primary container and wipe the exterior with a damp disposable towel before removing it from the fume hood.

Emergency Protocol: Chemical Spill & Disposal

In the event of a spill, immediate containment is required to prevent environmental contamination, as quinoline compounds are toxic to aquatic life with long-lasting effects (H411)[4][5].

Step 1: Isolation and Assessment

  • Evacuate non-essential personnel from the immediate area and remove all ignition sources[6].

  • Verify that your respiratory and dermal PPE is fully intact before approaching the spill[5].

Step 2: Dry Containment (Do NOT use solvents)

  • Cover the spilled product with a non-flammable, inert absorbing material such as sand or diatomaceous earth[5].

  • Scientific Rationale: Never use organic solvents for initial cleanup. Solvents will dissolve the 3-Ethyl-8-methoxy-2-propylquinoline, drastically increasing its dermal permeability and spreading the contamination footprint[5].

Step 3: Mechanical Collection

  • Take up the absorbed mixture mechanically (using a plastic scoop or anti-sparking dustpan) to avoid generating airborne dust[7].

  • Place the material into a highly visible, appropriately labeled hazardous waste container with a secure lid[6].

Step 4: Surface Decontamination

  • Wash the contaminated site with plenty of water and a strong surfactant (soap solution)[5].

  • Dispose of all cleanup materials, including contaminated gloves, as hazardous waste in accordance with institutional and environmental regulations[3][4].

Operational Workflow Diagram

The following diagram maps the logical decision tree for handling and emergency spill response.

PPE_Workflow Start 1. Risk Assessment & Fume Hood Check DonPPE 2. Don EN 374 Gloves, Goggles & Lab Coat Start->DonPPE Handle 3. Handle 3-Ethyl-8-methoxy- 2-propylquinoline DonPPE->Handle Spill Spill Occurs? Handle->Spill CleanUp 4a. Contain & Absorb (Sand/Diatomaceous Earth) Spill->CleanUp Yes Dispose 4b. Hazardous Waste Consolidation Spill->Dispose No CleanUp->Dispose Success 5. Decontaminate & Doff PPE Dispose->Success

Safe handling and spill response logical workflow for quinoline derivatives.

Sources

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